3-(Hydroxymethyl)picolinonitrile
Description
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Properties
IUPAC Name |
3-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSFXGJWKADMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437401 | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-56-3 | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 3-(Hydroxymethyl)picolinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)picolinonitrile
Introduction
This compound, identified by CAS Number 131747-56-3, is a pyridine derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a hydroxymethyl group at the 3-position and a nitrile (cyano) group at the 2-position, provides a unique combination of reactivity and physicochemical properties. The strategic placement of these functional groups—a hydrogen bond donor/acceptor in the hydroxymethyl group and a potent electron-withdrawing and reactive nitrile group—makes it a versatile scaffold for the synthesis of complex heterocyclic compounds and novel pharmaceutical agents.[1] This guide offers a comprehensive overview of its core physicochemical properties, spectroscopic profile, reactivity, and the analytical methodologies crucial for its application in research and development.
Core Physicochemical Properties
The distinct arrangement of functional groups in this compound governs its physical and chemical behavior. The presence of the polar hydroxymethyl and nitrile groups, combined with the aromatic pyridine core, results in a compound with moderate polarity and specific solubility characteristics.
| Property | Value / Description | Source |
| IUPAC Name | 3-(hydroxymethyl)pyridine-2-carbonitrile | [1] |
| CAS Number | 131747-56-3 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Physical State | Expected to be a crystalline solid at room temperature. | N/A |
| Melting Point | No experimental data available. Related compounds like 3-Pyridinecarbonitrile melt at 48-52 °C. The addition of the hydroxymethyl group is expected to increase the melting point due to hydrogen bonding. | [2] |
| Boiling Point | No experimental data available. Expected to be high and likely to decompose before boiling at atmospheric pressure. Related compounds like 3-Picoline boil at 144 °C. | [3] |
| Solubility | The hydroxymethyl group enhances solubility in polar solvents such as methanol (MeOH), dimethylformamide (DMF), and tetrahydrofuran (THF). The 3-hydroxymethyl isomer is predicted to have higher aqueous solubility than other positional isomers due to more effective hydrogen bonding. | [1] |
| pKa (predicted) | ~4.0. This value reflects the basicity of the pyridine ring nitrogen. | [1] |
| LogD₇.₄ (predicted) | ~1.5 – 2.0. This indicates moderate lipophilicity, a critical parameter for predicting a molecule's pharmacokinetic behavior. | [1] |
Expert Insights on Physicochemical Profile
The predicted pKa of ~4.0 is characteristic of a pyridine derivative, where the lone pair of electrons on the nitrogen atom can accept a proton. This property is critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The LogD value between 1.5 and 2.0 suggests a balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation across lipidic cell membranes.[1]
Spectroscopic and Structural Characterization
Definitive structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's architecture.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm region, with coupling patterns (e.g., doublets and triplets) revealing their positions relative to each other. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm.[1] The hydroxyl proton (-OH) would present as a broad singlet, the position of which is concentration and solvent-dependent, and it would be exchangeable with D₂O.
-
¹³C NMR Spectroscopy : The carbon spectrum would confirm the presence of seven distinct carbon atoms. The nitrile carbon is expected in the δ 115-125 ppm range. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), and the methylene carbon of the hydroxymethyl group would be found further upfield, typically around δ 60-65 ppm.
-
Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the key functional groups. Diagnostic peaks include a sharp, intense absorption for the nitrile C≡N stretch around 2200-2250 cm⁻¹.[1][4] A broad O-H stretching band from the alcohol group is expected in the 3200-3600 cm⁻¹ region.[1] Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range, and a C-O stretching vibration for the primary alcohol should be visible around 1050 cm⁻¹.
-
Mass Spectrometry (MS) : Under electrospray ionization (ESI), the compound would show a prominent protonated molecular ion [M+H]⁺ at m/z 135.1. High-resolution mass spectrometry would confirm the elemental composition. Fragmentation analysis would likely show losses corresponding to the hydroxymethyl group (-CH₂OH, 31 Da) or the nitrile group as HCN (27 Da).
Chemical Reactivity and Stability
The dual functionality of this compound makes it a versatile synthetic intermediate. The reactivity can be selectively targeted at the hydroxymethyl or the nitrile group, depending on the chosen reagents and conditions.
Key Reaction Pathways
-
Reactions of the Hydroxymethyl Group : This group can be readily oxidized to the corresponding aldehyde (3-formylpicolinonitrile) using mild oxidizing agents or to a carboxylic acid with stronger agents.[1] It can also participate in nucleophilic substitution reactions to form ethers or esters.[1]
-
Reactions of the Nitrile Group : The nitrile group is susceptible to reduction, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding primary amine.[1][5][6] Additionally, it can undergo acid or base-catalyzed hydrolysis to form a primary amide and subsequently a carboxylic acid.[5]
Stability and Storage
As a multifunctional organic compound, this compound should be stored under controlled conditions to ensure its integrity. It is advisable to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] Long-term stability studies for pharmaceuticals generally recommend storage away from high temperature and humidity to minimize degradation.[7][8] Meta-substituted pyridines, like this compound, have been noted to be less prone to oxidative degradation under acidic conditions compared to their para-substituted analogs.[1]
Synthesis and Analytical Methodologies
The synthesis and purification of this compound require carefully controlled and validated procedures to ensure high purity for research and development applications.
Synthetic Workflow: Reduction of a Carbonyl Precursor
One of the most direct synthetic routes involves the reduction of 3-formylpicolinonitrile. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.
Experimental Protocol: Reduction of 3-Formylpicolinonitrile Causality: This protocol uses Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of selectively reducing the aldehyde to a primary alcohol without affecting the nitrile or the aromatic pyridine ring under controlled conditions. The reaction is performed at 0 °C to manage its high reactivity and prevent over-reduction or side reactions.
-
Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 3-formylpicolinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent : Slowly add a solution of LiAlH₄ (approx. 1.1 eq) in THF to the stirred solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction : Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching : Carefully and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄. This procedure ensures the formation of granular aluminum salts that are easily filterable.
-
Isolation : Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification : Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.[1]
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecule compounds.
-
Column : A reverse-phase C18 column is typically used, as it effectively separates compounds based on hydrophobicity.
-
Mobile Phase : A gradient elution is often employed for optimal separation. For example, a gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid or Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% of the same acid). The acid is used to ensure sharp peak shapes by protonating the basic pyridine nitrogen.
-
Detection : UV detection is suitable, as the pyridine ring contains a chromophore that absorbs UV light, typically monitored at wavelengths such as 254 nm or 280 nm.
-
Quantification : Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Synthetic Intermediate : Its bifunctional nature allows for sequential or orthogonal chemical modifications. The nitrile can be transformed into various functional groups like amines, amides, or tetrazoles, while the hydroxymethyl group can be used as a handle for esterification, etherification, or further oxidation. This versatility makes it a valuable precursor for creating libraries of compounds for high-throughput screening.[1]
-
Medicinal Chemistry : The pyridine core is a common motif in many approved drugs. The hydroxymethyl group can act as a hydrogen bond donor, improving interactions with biological targets like enzymes or receptors. The nitrile group, beyond being a synthetic handle, is itself a pharmacophore that can participate in crucial binding interactions, for instance, with the active sites of cysteine proteases or metalloenzymes.
Conclusion
This compound is a compound with a rich physicochemical profile that makes it highly valuable for chemical synthesis and drug discovery. Its moderate polarity and lipophilicity, combined with the distinct and predictable reactivity of its hydroxymethyl and nitrile functional groups, provide chemists with a versatile tool for molecular design. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and reliable application in the laboratory and beyond.
References
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Wikipedia. (n.d.). 3-Methylpyridine. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(hydroxymethyl)picolinonitrile. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 3-Pyridinemethanol. Retrieved January 24, 2026, from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 24, 2026, from [Link]
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U.S. Food and Drug Administration. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2023). Predicted lipophilicity (log P values) of compounds obtained from different calculation models. Retrieved January 24, 2026, from [Link]
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LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectral analysis. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 24, 2026, from [Link]
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MDPI. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Nitrile reduction. Retrieved January 24, 2026, from [Link]
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ACS Publications. (2023). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Retrieved January 24, 2026, from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Retrieved January 24, 2026, from [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Retrieved January 24, 2026, from [Link]
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PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved January 24, 2026, from [Link]
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A Technical Guide to the Spectral Characterization of 3-(Hydroxymethyl)picolinonitrile
This guide provides an in-depth analysis of the spectral data for 3-(hydroxymethyl)picolinonitrile, a versatile pyridine derivative with significant potential in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of this molecule is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of these analytical techniques.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₇H₆N₂O, possesses a unique arrangement of functional groups on a pyridine ring.[1] The hydroxymethyl group at the 3-position and the nitrile group at the 2-position create a distinct electronic environment that governs its reactivity and spectroscopic behavior.[1] Understanding the interplay between the aromatic pyridine core, the electron-withdrawing nitrile group, and the protic hydroxymethyl substituent is key to predicting its role in chemical synthesis and biological interactions. This guide will dissect the spectral signatures of these features, providing a comprehensive reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.
¹H NMR Spectroscopy: A Window into the Proton Landscape
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the hydroxymethyl group. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-4 | ~7.5 - 8.0 | Doublet of doublets (dd) | ~7-8, ~1-2 |
| Pyridine H-5 | ~7.2 - 7.6 | Triplet (t) or Doublet of doublets (dd) | ~7-8 |
| Pyridine H-6 | ~8.5 - 8.8 | Doublet of doublets (dd) | ~4-5, ~1-2 |
| -CH₂- (Hydroxymethyl) | ~4.5 - 5.0 | Singlet (s) | N/A |
| -OH (Hydroxymethyl) | Variable (exchange broadening) | Broad singlet (br s) | N/A |
Causality Behind the Assignments:
-
Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the ring current. The H-6 proton is expected to be the most deshielded due to its proximity to the nitrogen atom. The coupling patterns (multiplicities) arise from spin-spin coupling with neighboring protons. For instance, H-4 would be coupled to both H-5 and H-6 (meta-coupling), resulting in a doublet of doublets.
-
Hydroxymethyl Protons: The methylene protons (-CH₂-) of the hydroxymethyl group are adjacent to an oxygen atom, which deshields them, leading to a chemical shift in the range of 4.5-5.0 ppm.[1] Typically, this signal appears as a singlet as there are no adjacent protons to couple with. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Pyridine, attached to -CN) | ~145 - 150 |
| C-3 (Pyridine, attached to -CH₂OH) | ~135 - 140 |
| C-4 (Pyridine) | ~120 - 125 |
| C-5 (Pyridine) | ~125 - 130 |
| C-6 (Pyridine) | ~150 - 155 |
| -CN (Nitrile) | ~115 - 120 |
| -CH₂OH (Hydroxymethyl) | ~60 - 65 |
Causality Behind the Assignments:
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The presence of the electron-withdrawing nitrile group at the C-2 position further deshields this carbon.
-
Nitrile Carbon: The carbon of the nitrile group typically resonates in the 115-120 ppm region.[2]
-
Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is shielded compared to the aromatic carbons and appears in the range of 60-65 ppm, a typical region for sp³-hybridized carbons attached to an oxygen atom.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts, particularly of the -OH proton.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C≡N stretch (nitrile) | 2200 - 2250 | Sharp, Medium-Strong |
| C=C and C=N stretch (aromatic ring) | 1400 - 1600 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Causality Behind the Absorptions:
-
O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration in an alcohol, with the broadening resulting from intermolecular hydrogen bonding.[4]
-
C≡N Stretch: The nitrile group exhibits a characteristic sharp and relatively strong absorption in the 2200-2250 cm⁻¹ range due to the stretching of the carbon-nitrogen triple bond.[1][5] Its position can be slightly influenced by conjugation with the pyridine ring.
-
Aromatic Stretches: The C-H stretches of the pyridine ring appear above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption corresponding to the C-O stretching vibration of the primary alcohol is expected in the fingerprint region, typically around 1050 cm⁻¹.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is clean and a background spectrum has been collected.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans (e.g., 16-32) for good signal-to-noise ratio.
-
-
Data Acquisition:
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Caption: Workflow for mass spectral acquisition using ESI-MS.
Conclusion: A Coherent Spectroscopic Picture
The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the atoms, IR spectroscopy confirms the presence of the key hydroxyl and nitrile functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a foundational resource for researchers, enabling confident identification and further investigation of this promising chemical entity.
References
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Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
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Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
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University of California, Davis. 13C-NMR. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]
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RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
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Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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National Institute of Standards and Technology. Pyridine, 3-methyl-. [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
-
Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(Hydroxymethyl)picolinonitrile for Researchers and Drug Development Professionals
Introduction: Unlocking the Potential of 3-(Hydroxymethyl)picolinonitrile in Drug Discovery
This compound, a pyridine derivative featuring a hydroxymethyl group at the 3-position and a nitrile group at the 2-position, presents a compelling scaffold for medicinal chemistry and pharmaceutical development.[1] Its unique arrangement of functional groups—a hydrogen bond-donating hydroxymethyl group that enhances polarity and a reactive nitrile handle for further molecular elaboration—makes it a versatile intermediate for synthesizing novel therapeutic agents.[1] The biological significance of this molecule is underscored by its potential antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.[1]
However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly impacts bioavailability and formulation strategies, while chemical stability dictates a drug's shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts.[2][3] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, empowering researchers to make data-driven decisions in their drug development programs.
I. Physicochemical Properties at a Glance
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on experimental studies.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | ~136.15 g/mol | [1] |
| IUPAC Name | 3-(hydroxymethyl)pyridine-2-carbonitrile | [1] |
| Key Functional Groups | Pyridine ring, Hydroxymethyl (-CH₂OH), Nitrile (-CN) | [1] |
The presence of the hydroxymethyl group is anticipated to enhance solubility in polar solvents through hydrogen bonding.[1] Furthermore, the meta-position of this group may confer greater resistance to oxidative degradation compared to its para-isomer.[1]
II. A Systematic Approach to Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. The following sections outline a robust methodology for quantifying the solubility of this compound in various relevant media.
A. Rationale for Solvent Selection
A comprehensive solubility profile should be established across a range of solvents that are pertinent to both biopharmaceutical assessment and formulation development. The choice of solvents should encompass:
-
Aqueous Media: Purified water, buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) 400, which are commonly used in liquid dosage forms to enhance the solubility of poorly water-soluble compounds.
-
Organic Solvents: Methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often used in analytical method development and as vehicles for in vitro assays.
B. Experimental Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.
Caption: A stepwise workflow for determining the equilibrium solubility of this compound.
C. Detailed Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, pH 7.4 phosphate buffer, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pipettes
-
Volumetric flasks
-
Validated HPLC-UV method for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration (typically 24 to 48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
III. Comprehensive Stability Profiling: A Forced Degradation Approach
Stability testing is crucial for identifying potential degradation pathways and establishing the intrinsic stability of a drug candidate.[2] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those encountered during long-term storage to accelerate degradation.[4] This approach is instrumental in developing and validating stability-indicating analytical methods.[5][6]
A. Rationale for Stress Conditions
Forced degradation studies should encompass a variety of stress conditions to probe the molecule's susceptibility to different degradation mechanisms.[7] The following conditions are recommended for this compound:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures. This can probe the stability of the nitrile and hydroxymethyl groups.
-
Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures. This can induce hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂). The pyridine ring and hydroxymethyl group are potential sites of oxidation.
-
Thermal Degradation: Heating the solid compound or a solution at high temperatures (e.g., 60-80 °C).
-
Photostability: Exposing the solid compound or a solution to a combination of UV and visible light, as per ICH Q1B guidelines.
B. Experimental Workflow for Forced Degradation Studies
The following diagram outlines the process of conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for forced degradation and stability-indicating method development.
C. Detailed Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers for mobile phase preparation
-
Temperature-controlled ovens or water baths
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for degradant identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60 °C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Follow a similar procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and monitor over time.
-
Thermal Degradation: Store a solution and a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA system. The goal is to achieve 5-20% degradation of the parent compound.
-
Method Development: The initial HPLC method should be capable of separating the parent peak from any degradation products. If co-elution is observed, the method (e.g., gradient, mobile phase composition, column chemistry) must be optimized.[8]
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. This confirms that the peak is not co-eluted with any degradants.
-
Degradant Identification: For any significant degradation products, utilize techniques such as LC-MS to obtain mass information and propose potential structures.
IV. Long-Term Stability Assessment
Once the intrinsic stability is understood through forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a retest period or shelf life.[9][10]
A. Recommended Storage Conditions
Based on the forced degradation results, appropriate long-term storage conditions can be proposed. Typical conditions for a new chemical entity include:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[10]
B. Protocol for Long-Term Stability Study
-
Sample Preparation: Package the this compound in containers that mimic the proposed commercial packaging.
-
Storage: Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.
V. Conclusion: A Pathway to Informed Drug Development
A thorough investigation of the solubility and stability of this compound is not merely a regulatory requirement but a fundamental scientific endeavor that informs every stage of drug development. By systematically evaluating its solubility in various media, researchers can devise effective formulation strategies to ensure optimal bioavailability. Concurrently, a comprehensive understanding of its degradation pathways through forced degradation and long-term stability studies enables the establishment of appropriate storage conditions and a validated analytical method for quality control. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to advance this compound from a promising molecule to a potential therapeutic reality.
VI. References
-
3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
3-Fluoro-5-(hydroxymethyl)picolinonitrile | C7H5FN2O | CID 145945025 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 25, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 25, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 25, 2026, from [Link]
-
WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.). Retrieved January 25, 2026, from
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved January 25, 2026, from [Link]
-
CHEMICAL STABILITY OF DRUGS - RSquareL. (n.d.). Retrieved January 25, 2026, from [Link]
-
Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]
-
Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances - Journal of Food and Drug Analysis. (n.d.). Retrieved January 25, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved January 25, 2026, from [Link]
-
How to determine chemical stability of a pharmaceutical formulation/product - ResearchGate. (2016, May 17). Retrieved January 25, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 25, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | C8H8N2O2 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Retrieved January 25, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 25, 2026, from [Link]
-
761032Orig1s000 - accessdata.fda.gov. (2017, February 24). Retrieved January 25, 2026, from [Link]
-
3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations - ResearchGate. (2024, April 19). Retrieved January 25, 2026, from [Link]
-
3-Methylpyridine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
5-(Hydroxymethyl)nicotinonitrile | CAS 135124-7-1 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 25, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved January 25, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)picolinonitrile: A Comparative Analysis of Starting Materials and Synthetic Strategies
Introduction
3-(Hydroxymethyl)picolinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic hydroxymethyl group and an electrophilic nitrile, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides an in-depth technical analysis of the primary synthetic routes to this compound, offering a comparative perspective for researchers, scientists, and drug development professionals. The discussion will delve into the causality behind experimental choices, provide detailed protocols, and present a critical evaluation of each pathway's advantages and limitations.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several key starting materials, each with its own strategic considerations. The three most prominent routes, which will be discussed in detail, begin with 3-bromopicolinonitrile, 3-formylpicolinonitrile, and 3-methylpicolinonitrile.
A summary of these primary synthetic pathways is presented below:
| Starting Material | Key Transformation(s) | Typical Reagents | Anticipated Yield | Key Advantages | Key Disadvantages |
| 3-Bromopicolinonitrile | Organometallic Formation & Hydroxymethylation | Mg, THF, Formaldehyde | Moderate | Direct C-C bond formation. | Grignard formation can be sensitive to moisture; potential side reactions. |
| 3-Formylpicolinonitrile | Aldehyde Reduction | NaBH4, Methanol | High | High yield, mild reaction conditions, readily available reducing agent. | The starting aldehyde may not be as commercially available as other precursors. |
| 3-Methylpicolinonitrile | Oxidation & Reduction | 1. SeO2 or MnO2 2. NaBH4 | Moderate (over two steps) | Readily available and inexpensive starting material. | Two-step process, potential for over-oxidation to the carboxylic acid. |
Synthetic Route 1: From 3-Bromopicolinonitrile via Organometallic Intermediates
This approach leverages the reactivity of an organometallic intermediate, such as a Grignard reagent, formed from 3-bromopicolinonitrile. The resulting nucleophilic carbon center then reacts with formaldehyde to introduce the hydroxymethyl group.
Chemical Principles and Experimental Rationale
The core of this strategy is the umpolung (reversal of polarity) of the C-3 position of the picolinonitrile ring. The electrophilic carbon attached to the bromine is converted into a nucleophilic carbon in the Grignard reagent. This nucleophile readily attacks the electrophilic carbonyl carbon of formaldehyde. The choice of an ethereal solvent like tetrahydrofuran (THF) is crucial as it stabilizes the Grignard reagent. Subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product.[1][2]
Experimental Protocol: Grignard Reaction with Formaldehyde
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 3-bromopicolinonitrile (1.0 equivalent) in dry THF is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Formaldehyde: The Grignard solution is cooled to 0 °C in an ice bath. Dry formaldehyde gas, generated by heating paraformaldehyde, is bubbled through the solution, or a solution of anhydrous formaldehyde in THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Reaction Mechanism
Caption: Grignard-mediated hydroxymethylation of 3-bromopicolinonitrile.
Synthetic Route 2: From 3-Formylpicolinonitrile via Aldehyde Reduction
This is arguably the most straightforward and high-yielding approach, provided the starting aldehyde is accessible. The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis.
Chemical Principles and Experimental Rationale
Sodium borohydride (NaBH4) is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones.[3][4] It is a source of hydride ions (H-), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source for the final alcohol. The operational simplicity and high chemoselectivity of NaBH4 make this a preferred method in many synthetic campaigns.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: 3-Formylpicolinonitrile (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.1 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of acetone to consume excess NaBH4. The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Reaction Mechanism
Sources
A Technical Guide to 3-(Hydroxymethyl)picolinonitrile: Commercial Availability, Synthesis, and Applications for Researchers
Executive Summary
3-(Hydroxymethyl)picolinonitrile is a bifunctional heterocyclic compound featuring a pyridine core substituted with a hydroxymethyl group and a nitrile group. This unique arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. The hydroxymethyl group provides a site for hydrogen bonding and can enhance aqueous solubility, while the nitrile moiety serves as a versatile synthetic handle for a wide array of chemical transformations.[1] This guide provides an in-depth analysis of the commercial landscape for this compound, details common and advanced synthetic methodologies, explores its critical applications in drug discovery, and outlines essential safety and handling protocols for laboratory use.
Physicochemical Profile
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. This compound is a solid at room temperature with a molecular structure that lends itself to a variety of chemical reactions.
| Property | Value | Source |
| IUPAC Name | 3-(hydroxymethyl)pyridine-2-carbonitrile | PubChem |
| CAS Number | 131747-56-3 | Benchchem[1] |
| Molecular Formula | C₇H₆N₂O | PubChem |
| Molecular Weight | 134.14 g/mol | PubChem |
| Canonical SMILES | C1=CC(=C(N=C1)C#N)CO | PubChem |
| InChI Key | HPSFXGJWKADMPK-UHFFFAOYSA-N | Benchchem[1] |
| Appearance | Off-white to white solid (typical) | General Supplier Data |
Commercial Availability and Procurement
This compound is readily available from a multitude of chemical suppliers, primarily for research and development purposes. Its procurement is straightforward for qualified research institutions and pharmaceutical companies.
3.1 Sourcing for Research Applications The compound is typically sold in quantities ranging from grams to kilograms. Most suppliers explicitly state that the product is for "research use only" and is not intended for human or veterinary applications.
3.2 Representative Supplier List The following table provides a non-exhaustive list of commercial suppliers. Purity levels are typically high (≥95-98%), but researchers should always request a lot-specific Certificate of Analysis (CoA) to verify identity and purity.
| Supplier | Region | Notes |
| Benchchem | Global | Offers the compound for a range of scientific applications.[1] |
| Thermo Scientific Chemicals | Global | Previously part of the Acros Organics portfolio.[2] |
| BLD Pharm | Global | Lists related derivatives such as the chloromethyl analog.[3] |
| G M Fine Chemicals | India | Gold Supplier listed on various chemical marketplaces.[4] |
| Jubilant Organosys Ltd. | India | Major chemical manufacturer and supplier.[4] |
| Anhui Xingyu Chemical Co., Ltd. | China | Specializes in pyridine derivatives.[4] |
| CBC (America) Corp. | United States | Distributor for various fine chemicals.[5] |
| Morre-Tec Industries | United States | Supplier of specialty chemicals.[5] |
3.3 Procurement Considerations
-
Purity Verification: Always obtain the CoA for the specific batch being purchased. Analytical data (e.g., NMR, HPLC) should be reviewed to confirm the structure and assess purity, as minor impurities can significantly impact sensitive downstream reactions.
-
Regulatory Compliance: The product is supplied under the assumption of use in a controlled laboratory environment by trained professionals. For US-based researchers, it's important to note compliance with regulations such as the Toxic Substances Control Act (TSCA).[6]
-
Intended Use: The "research use only" designation is critical. Any consideration for use in preclinical or clinical development would necessitate sourcing from a GMP-certified manufacturer, which involves a different and more rigorous qualification process.
Synthesis and Manufacturing Insights
While commercially available, understanding the synthetic routes to this compound is crucial for assessing cost, potential impurities, and scalability. Several viable synthetic strategies have been reported.
4.1 Synthetic Pathway Overview The most common laboratory and potential industrial syntheses involve the functionalization of a pre-formed picolinonitrile core. Key strategies include the reduction of an aldehyde precursor or the nucleophilic substitution of a halogenated precursor.
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Methodological & Application
Application Notes & Protocols: Synthesis and Reactions of Novel Nicotinonitrile Derivatives
Foreword: The Enduring Relevance of the Nicotinonitrile Scaffold
The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties—an electron-deficient pyridine ring coupled with the versatile reactivity of the nitrile group—make it a cornerstone for constructing complex molecular architectures. Several blockbuster drugs, including the kinase inhibitors Bosutinib and Neratinib, feature this core, underscoring its importance in drug development.[1] This guide moves beyond simple recitation of facts to provide a deep, mechanistic understanding of the synthesis and strategic manipulation of novel nicotinonitrile derivatives, tailored for researchers, scientists, and drug development professionals.
Section 1: Strategic Synthesis of the Nicotinonitrile Core
The construction of the nicotinonitrile ring system has evolved from classical, often harsh, methods to elegant, atom-economical strategies. The choice of synthetic route is paramount and is dictated by the desired substitution pattern and the need for efficiency and sustainability.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
The most powerful modern approach to constructing highly substituted nicotinonitriles is through one-pot multicomponent reactions (MCRs). These reactions build complex products by combining three or more starting materials in a single operation, minimizing purification steps and waste. The causality behind their success lies in a domino sequence of reactions where the product of one step is the substrate for the next, all within the same pot.
A common and highly effective MCR pathway involves a sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler type cyclization, often concluding with an in-situ oxidation/aromatization.[2] This sequence allows for the convergent assembly of diverse derivatives from readily available aldehydes, active methylene compounds (like malononitrile), and ketones.
Caption: General workflow for a multicomponent synthesis of nicotinonitriles.
The Role of Catalysis in Modern Synthesis
The efficiency of MCRs is often dictated by the choice of catalyst. While simple bases can be effective, recent research focuses on developing more sophisticated and recoverable catalytic systems.
-
Homogeneous Catalysis: Simple Lewis acids like CoCl₂·6H₂O or FeCl₃ can activate carbonyl groups towards nucleophilic attack, accelerating the initial condensation and addition steps.[2][3] The causality here is the polarization of the C=O bond, making the carbonyl carbon more electrophilic.
-
Heterogeneous & Nanocatalysis: To address challenges of catalyst separation and reuse, solid-supported catalysts are gaining prominence. Magnetic nanoparticles functionalized with catalytic groups (e.g., H-bond donors) or Metal-Organic Frameworks (MOFs) provide high surface area and active sites, enabling reactions in greener solvents with easy magnetic separation for recycling.[4][5] This approach is not only environmentally friendly but also cost-effective for industrial-scale synthesis.
Foundational Strategies: Gewald and Thorpe-Ziegler Reactions
While MCRs are dominant, understanding classic name reactions provides crucial context.
-
Gewald Reaction: This is a cornerstone for synthesizing 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[6][7] While not directly forming a pyridine ring, the resulting 2-aminothiophene is a frequent starting material for building fused pyridothiophene systems, which are structurally related to nicotinonitriles and possess significant biological activity.[8]
-
Thorpe-Ziegler Reaction: This reaction involves the intramolecular cyclization of a dinitrile, catalyzed by a base, to form an enamino-nitrile.[9][10] This cyclization is the key ring-closing step in many MCRs leading to the nicotinonitrile core.[2] The driving force is the formation of a stable, conjugated six-membered ring.
Section 2: The Nicotinonitrile Core as a Platform for Diversification
A synthesized nicotinonitrile is not an endpoint but a versatile intermediate. Its reactivity can be precisely controlled to generate a vast library of derivatives for structure-activity relationship (SAR) studies.
Chemistry of the Nitrile Group
The cyano group is a powerful synthetic handle, acting as a precursor to other critical functional groups or as a key pharmacophoric element itself. In many pharmaceuticals, the nitrile group acts as a bioisostere for a ketone, participating in polar interactions, or helps to polarize the aromatic system to enhance binding.[11]
-
Hydrolysis: Can be converted to amides or carboxylic acids, introducing hydrogen bond donors/acceptors.
-
Reduction: Reduction to an aminomethyl group provides a basic center and a flexible linker.
-
Cycloadditions: Reacts with azides (e.g., sodium azide) to form tetrazoles, which are important bioisosteres of carboxylic acids with improved metabolic stability and cell permeability.
Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring governs its reactivity, making it susceptible to nucleophilic attack but challenging to functionalize via electrophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): Halogenated nicotinonitriles (e.g., 2-chloro-nicotinonitriles) are excellent substrates for SNAr. The chloro group can be readily displaced by O-, N-, and S-nucleophiles, allowing for the introduction of a wide range of substituents. This is a workhorse reaction in medicinal chemistry for late-stage diversification.[8][12]
-
C-H Functionalization: Direct C-H functionalization is a more modern, step-economical approach that avoids pre-functionalization of the ring.[13][14] While challenging due to the inherent low reactivity of pyridine C-H bonds, transition-metal-catalyzed methods are emerging to directly introduce aryl, alkyl, or other groups, significantly streamlining synthetic routes.
Caption: Key diversification pathways for nicotinonitrile derivatives.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, rationales, and expected outcomes for key transformations.
Protocol 1: One-Pot Synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
This protocol details a robust, one-pot synthesis utilizing the MCR strategy. The causality lies in the sequential formation of bonds in a controlled manner, catalyzed by a simple base.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
4'-Methoxyacetophenone (1.0 eq)
-
Piperidine (0.2 eq)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL), 4'-methoxyacetophenone (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq).
-
Catalyst Addition: Add piperidine (0.2 eq) to the mixture. The choice of piperidine, a secondary amine, is crucial as it efficiently catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst. The resulting solid is often of high purity. If required, recrystallize from ethanol.
-
Characterization & Validation: Dry the product under vacuum. A pale yellow solid is expected. The structure must be confirmed by spectroscopic methods.
| Characterization Data (Expected) | Description |
| Yield | 75-85% |
| Appearance | Pale yellow solid |
| IR (KBr, cm⁻¹) | ~3450, 3340 (NH₂ stretch), 2220 (C≡N stretch) , 1610 (C=C stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~3.8 (s, 3H, OCH₃), ~7.0 (d, 2H, Ar-H), ~7.2 (s, 2H, NH₂, D₂O exchangeable), ~7.4-7.6 (m, 5H, Ar-H), ~7.9 (d, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~55.5 (OCH₃), ~95 (C-CN), ~118 (CN) , ~114-160 (Ar-C and Pyridine-C), ~162 (C-O) |
Protocol 2: Derivatization to a Fused Thieno[2,3-b]pyridine
This protocol demonstrates the use of a substituted 2-chloro-nicotinonitrile as a building block for a biologically relevant fused heterocyclic system. The key steps are SNAr followed by an intramolecular cyclization.
Materials:
-
2-Chloro-4,6-diphenylnicotinonitrile (1.0 eq, synthesized via MCR)
-
Ethyl thioglycolate (1.1 eq)
-
Sodium ethoxide (1.2 eq)
-
Ethanol (anhydrous, solvent)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-4,6-diphenylnicotinonitrile (1.0 eq) in anhydrous ethanol (40 mL).
-
Nucleophile Addition: Add ethyl thioglycolate (1.1 eq) to the solution.
-
Base-Mediated SNAr and Cyclization: Add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise at room temperature. The ethoxide acts as a base to deprotonate the thioglycolate, forming a potent nucleophile which displaces the chloride. The subsequent deprotonation of the α-carbon of the ester and attack on the nitrile group leads to cyclization.
-
Reaction: After the addition is complete, heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water (100 mL). Acidify the mixture with dilute HCl to a pH of ~6. A solid will precipitate.
-
Purification and Validation: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from an appropriate solvent like ethanol or a mixture of DMF/water. The product, an ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate, should be characterized by IR, NMR, and Mass Spectrometry to confirm its structure. The disappearance of the nitrile peak (~2220 cm⁻¹) and the appearance of ester carbonyl (~1680 cm⁻¹) and new NH₂ peaks in the IR spectrum are key validation points.
References
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at: [Link]
-
Kotb, E. R., & Abd El-Aal, R. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Available at: [Link]
-
Kotb, E. R., et al. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available at: [Link]
-
A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available at: [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]
-
Hussein, B. R. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]
-
Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. Available at: [Link]
-
Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. Available at: [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. Available at: [Link]
-
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Available at: [Link]
-
Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives bearing pyrazole or triazole moieties. PubMed. Available at: [Link]
-
Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. PMC - NIH. Available at: [Link]
-
Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes | Request PDF. ResearchGate. Available at: [Link]
-
FeCl₃-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. MDPI. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Publishing. Available at: [Link]
-
C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. Available at: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Publications. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Application Note: Chemoselective Reduction of the Nitrile Group in 3-(Hydroxymethyl)picolinonitrile
Abstract
This comprehensive guide details the strategic considerations and experimental protocols for the chemoselective reduction of the nitrile group in 3-(hydroxymethyl)picolinonitrile to yield (3-(aminomethyl)pyridin-2-yl)methanol. This transformation is pivotal in the synthesis of advanced pharmaceutical intermediates and other fine chemicals. The inherent challenge lies in selectively reducing the nitrile moiety while preserving the integrity of the pyridine ring and the primary alcohol. This document explores two primary methodologies: catalytic hydrogenation and chemical hydride reduction, providing in-depth, field-proven protocols. We will dissect the causality behind experimental choices, address potential side reactions, and offer troubleshooting insights to ensure reproducible, high-yield synthesis.
Introduction and Strategic Overview
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The target molecule, this compound, presents a specific set of challenges due to its multifunctional nature. The desired product, (3-(aminomethyl)pyridin-2-yl)methanol, is a valuable building block, but its successful synthesis hinges on chemoselectivity.
The Core Challenge: The reducing agent must selectively target the cyano group in the presence of two other reducible or reactive functionalities:
-
Pyridine Ring: Aromatic heterocycles can be reduced to their saturated piperidine counterparts under harsh hydrogenation conditions.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol possesses an acidic proton that can react with highly basic and reactive hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), leading to the formation of hydrogen gas and potential complications in stoichiometry and work-up.[1]
This note will provide two robust protocols to navigate these challenges, focusing on catalytic hydrogenation with Raney® Nickel and a nuanced approach to reduction with LiAlH₄.
Caption: The target transformation: reduction of the nitrile to a primary amine.
Methodology Comparison
A judicious choice of methodology is critical for success. The selection depends on available equipment, safety infrastructure, and desired scale.
| Feature | Catalytic Hydrogenation (Raney® Ni) | Chemical Reduction (LiAlH₄) |
| Reducing Agent | H₂ gas with Raney® Nickel catalyst | Lithium Aluminum Hydride (LiAlH₄) |
| Key Advantage | High chemoselectivity, cleaner reaction profiles, scalable. | Rapid reaction times, no high-pressure equipment needed. |
| Primary Challenge | Requires specialized high-pressure reactor; catalyst can be pyrophoric.[2] | Highly reactive with water and protic solvents; can react with the -OH group.[3] |
| Typical Solvent | Methanol or Ethanol with Ammonia | Anhydrous ethers (e.g., THF, Diethyl Ether) |
| Safety | H₂ gas is flammable/explosive; pyrophoric catalyst. | LiAlH₄ reacts violently with water; generates H₂ gas. |
Protocol I: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is often the preferred method for this transformation on a larger scale due to its excellent selectivity and cost-effectiveness.[4][5] Raney® Nickel is a highly active catalyst for nitrile reduction.[6][7] The key to success is the addition of ammonia to the reaction medium. This suppresses the formation of secondary and tertiary amine impurities.[5]
Mechanism of Side-Product Suppression: The reduction of a nitrile proceeds through an intermediate imine (R-CH=NH). The desired pathway is the further reduction of this imine to the primary amine (R-CH₂-NH₂). However, the product amine can act as a nucleophile and attack the intermediate imine, which, after subsequent reduction, leads to a secondary amine ((R-CH₂)₂NH). Ammonia, when used in excess, outcompetes the product amine in reacting with the imine, shifting the equilibrium towards the formation of the desired primary amine.
Caption: Step-wise workflow for the safe execution of a LiAlH₄ reduction.
Experimental Protocol
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH) powder or 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Deionized Water
-
15% (w/v) aqueous Sodium Hydroxide
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LAH Suspension: To the flask, add anhydrous THF. Carefully add LAH (approx. 1.0-1.5 eq.) portion-wise while stirring. Note: The first ~0.25 equivalents will be consumed by the hydroxymethyl proton. The stoichiometry should be optimized based on experimental results.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0°C (ice bath). An initial evolution of hydrogen gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to reflux. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-6 hours).
-
Quenching (Fieser Method): Cool the reaction mixture to 0°C. EXTREME CAUTION: The quenching of excess LAH is highly exothermic and generates hydrogen gas. Perform this step slowly and deliberately in a well-ventilated fume hood.
-
For 'X' g of LAH used, slowly and dropwise add 'X' mL of water.
-
Next, slowly add 'X' mL of 15% aqueous NaOH.
-
Finally, slowly add '3X' mL of water.
-
-
Work-up: Stir the resulting granular white precipitate for 30 minutes at room temperature.
-
Filtration: Filter the slurry through a pad of Celite™ or anhydrous sodium sulfate, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to afford the crude product. Further purification can be achieved via column chromatography or distillation if required.
Conclusion
The successful reduction of this compound is readily achievable with careful selection of methodology and precise execution. Catalytic hydrogenation using Raney® Nickel in an ammoniacal solvent offers a highly selective, clean, and scalable route, ideal for larger quantities. For smaller-scale or rapid synthesis where high-pressure equipment is unavailable, reduction with LiAlH₄ is an effective alternative, provided that stringent anhydrous conditions are maintained and the reactive nature of the reagent is respected during stoichiometry calculations and quenching. Both protocols, when executed with the insights provided, serve as a reliable foundation for researchers and drug development professionals.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Masterson, D.S. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Chemistry Help Center. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. Retrieved from [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. Retrieved from [Link]
- Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
- Google Patents. (n.d.). US5646288A - Process for the preparation of aqueous nicotinaldehyde.
-
The Journal of Organic Chemistry. (n.d.). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Retrieved from [Link]
-
TMP Chem. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
- Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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Application Notes and Protocols: Protecting Group Strategies for Hydroxymethyl-Substituted Pyridines
Introduction: Navigating the Synthetic Challenges of Hydroxymethylpyridines
Hydroxymethyl-substituted pyridines are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The inherent reactivity of the hydroxymethyl group, coupled with the electronic properties and coordinating ability of the pyridine nitrogen, presents a unique set of challenges for the synthetic chemist.[3] Unprotected hydroxymethyl groups can undergo unwanted side reactions, such as oxidation or acting as a nucleophile, under conditions intended for modifying other parts of the molecule. Furthermore, the basicity of the pyridine nitrogen can interfere with a wide range of reagents. Consequently, a robust protecting group strategy is paramount for the successful and efficient synthesis of complex molecules containing the hydroxymethylpyridine moiety.
This guide provides an in-depth exploration of protecting group strategies tailored for hydroxymethyl-substituted pyridines. We will delve into the mechanistic rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their application and removal, and offer a comparative analysis to aid in the strategic design of your synthetic routes.
Core Principles of Protecting Group Selection
The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to the reaction conditions planned for subsequent steps.
-
Readily removed in high yield under specific and mild conditions that do not affect other functional groups.
-
Minimally interfere with the overall reactivity and properties of the molecule.
-
Introduce minimal spectroscopic complexity .[4]
For hydroxymethylpyridines, an additional critical consideration is the potential for interaction with the pyridine nitrogen. This can influence the choice of reagents and reaction conditions for both protection and deprotection steps.
Common Protecting Groups for Hydroxymethylpyridines
Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[5][6] The general stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom.
Mechanism of Protection and Deprotection:
-
Protection: The alcohol is typically reacted with a silyl chloride in the presence of a base, such as imidazole or pyridine, which acts as a nucleophilic catalyst and an acid scavenger.[7] The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom.
-
Deprotection: Cleavage of silyl ethers is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the Si-F bond.[8] Acidic conditions can also be employed, with the rate of cleavage being highly dependent on the steric hindrance around the silicon atom.[6][9]
Figure 1: General workflow for the silylation and desilylation of hydroxymethylpyridine.
Common Silyl Ethers and Their Characteristics:
| Protecting Group | Abbreviation | Relative Stability (Acid/Base) | Key Features |
| Trimethylsilyl | TMS | Low | Very labile, often used for in-situ protection. |
| Triethylsilyl | TES | Moderate | More stable than TMS, useful for chromatography. |
| tert-Butyldimethylsilyl | TBDMS or TBS | High | Widely used due to its good stability and clean removal.[10] |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Offers enhanced stability, especially towards acidic conditions. |
| Triisopropylsilyl | TIPS | Very High | Extremely bulky, providing high stability. |
Application Notes:
-
The tert-Butyldimethylsilyl (TBS) group is often the protecting group of choice for hydroxymethylpyridines, offering a good balance of stability and ease of removal.[10]
-
The classic Corey protocol (TBSCl, imidazole, DMF) is a highly reliable method for the TBS protection of hydroxymethylpyridines.[8]
-
For deprotection, TBAF in THF is a standard and effective method.[10] However, for substrates sensitive to basic conditions, acidic deprotection using reagents like HF-pyridine or catalytic acetyl chloride in methanol can be advantageous.[9][10]
-
The presence of the pyridine nitrogen can sometimes render the silyl ether more susceptible to acid-catalyzed cleavage. This can be exploited for selective deprotection.
Protocol 1: Protection of 2-(Hydroxymethyl)pyridine as its TBDMS Ether
Materials:
-
2-(Hydroxymethyl)pyridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(hydroxymethyl)pyridine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected 2-(hydroxymethyl)pyridine.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Deprotection of TBDMS-Protected 2-(Hydroxymethyl)pyridine
Materials:
-
TBDMS-protected 2-(hydroxymethyl)pyridine
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of TBDMS-protected 2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous THF, add TBAF (1.1 eq, 1.0 M solution in THF) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to recover the 2-(hydroxymethyl)pyridine.
Characterization: The product can be characterized by ¹H NMR and compared to the starting material.
Benzyl Ethers: Robust Protection with Orthogonal Deprotection
Benzyl (Bn) ethers are another popular choice for protecting alcohols, offering greater stability towards acidic and basic conditions compared to many silyl ethers.[11][12] Their removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy.
Mechanism of Protection and Deprotection:
-
Protection: Benzyl ethers are typically formed via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide.[11] For acid-sensitive substrates, benzylation can be achieved under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate.[13]
-
Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C), which yields the deprotected alcohol and toluene as a byproduct.[11]
Figure 2: General workflow for the benzylation and debenzylation of hydroxymethylpyridine.
Application Notes:
-
A critical consideration for hydroxymethylpyridines is that the pyridine nitrogen can act as a catalyst poison, inhibiting the activity of Pd/C during hydrogenolysis. [11][14] This can lead to sluggish or incomplete deprotection.
-
To overcome this, one may need to use higher catalyst loadings, elevated pressures of hydrogen, or add an acid (e.g., HCl) to protonate the pyridine nitrogen and prevent its coordination to the palladium surface.
-
Alternatively, other deprotection methods that do not involve catalytic hydrogenation, such as using strong acids or oxidative cleavage (for substituted benzyl ethers like p-methoxybenzyl, PMB), can be employed.[11]
Protocol 3: Protection of 3-(Hydroxymethyl)pyridine as its Benzyl Ether
Materials:
-
3-(Hydroxymethyl)pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: Deprotection of Benzyl-Protected 3-(Hydroxymethyl)pyridine
Materials:
-
Benzyl-protected 3-(hydroxymethyl)pyridine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of the benzyl-protected 3-(hydroxymethyl)pyridine (1.0 eq) in methanol or ethanol, add Pd/C (10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Note: If the reaction is slow, consider adding a catalytic amount of HCl or increasing the hydrogen pressure.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Characterization: The product can be characterized by ¹H NMR and compared to the starting material.
Ester Protecting Groups: An Alternative Strategy
Esters, such as acetates and benzoates, can also serve as protecting groups for the hydroxymethyl functionality. They are generally stable to acidic conditions and can be removed by basic hydrolysis (saponification).
Application Notes:
-
Ester protection is straightforward, typically involving reaction with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine.
-
Deprotection is achieved by treatment with a base such as sodium hydroxide or potassium carbonate in a protic solvent.
-
The choice of ester can modulate stability. For instance, pivaloate esters are more sterically hindered and thus more resistant to hydrolysis than acetate esters.
Orthogonal Protection: Managing Multiple Reactive Sites
In many synthetic endeavors, it is necessary to protect both the hydroxymethyl group and the pyridine nitrogen. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of the other.[15]
Example of an Orthogonal Strategy:
-
Protect the hydroxymethyl group as a TBDMS ether (stable to a range of conditions, removable with fluoride).
-
Protect the pyridine nitrogen by forming a pyridinium salt (e.g., with an alkyl halide) or as a borane complex.[3]
-
Perform the desired synthetic transformations.
-
Selectively deprotect the pyridine nitrogen.
-
Selectively deprotect the TBDMS ether using TBAF.
Figure 3: Decision-making workflow for an orthogonal protection strategy.
Conclusion
The successful synthesis of complex molecules bearing a hydroxymethylpyridine moiety hinges on the judicious selection and application of protecting groups. Silyl ethers, particularly TBDMS, and benzyl ethers are robust and versatile choices for the protection of the hydroxymethyl group. A thorough understanding of their respective stabilities and deprotection conditions, especially in the context of the potentially interfering pyridine nitrogen, is crucial for designing efficient and high-yielding synthetic routes. By employing the strategies and protocols outlined in this guide, researchers can confidently navigate the synthetic challenges associated with this important class of compounds.
References
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
-
Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved January 24, 2026, from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
-
Silyl ether - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
- Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
-
Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 73(21), 8613–8616.
-
Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.). Retrieved January 24, 2026, from [Link]
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
-
Reddit - r/Chempros - Removal of TBDMS from a hydroxypyridine derivative. (n.d.). Retrieved January 24, 2026, from [Link]
-
Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. (2025, November 19). Retrieved January 24, 2026, from [Link]
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- 15. Protective Groups [organic-chemistry.org]
The Versatile Scaffold: 3-(Hydroxymethyl)picolinonitrile in the Synthesis of Bioactive Molecules
Introduction: A Building Block of Therapeutic Potential
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of drug design. Within the diverse family of pyridine derivatives, 3-(Hydroxymethyl)picolinonitrile stands out as a particularly versatile and valuable building block. Possessing two distinct and reactive functional groups—a hydroxymethyl group at the 3-position and a nitrile group at the 2-position—this compound offers a rich platform for the synthesis of a wide array of bioactive molecules.
The strategic placement of the hydroxymethyl and nitrile moieties allows for selective and sequential modifications, enabling the construction of complex molecular architectures. The hydroxymethyl group can be readily transformed into ethers, esters, and aldehydes, while the nitrile group can be converted to amines, amides, and other functionalities. This dual reactivity opens avenues for creating diverse libraries of compounds for screening against various biological targets. Recent studies have highlighted the potential of derivatives of this compound as anticancer agents, potentially through the inhibition of histone acetyltransferases (HATs), which are crucial for cancer cell proliferation.[3]
This guide provides a comprehensive overview of the synthetic utility of this compound, offering detailed application notes and protocols for its conversion into key intermediates and bioactive molecules. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and success in your research endeavors.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around the reactivity of its two functional groups. The following sections detail key transformations and provide step-by-step protocols for their implementation.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[4] This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol, acts as a nucleophile to displace a halide from an alkyl halide.[4] For this compound, this transformation allows for the introduction of a diverse range of alkyl and aryl groups, leading to the synthesis of 3-(alkoxymethyl)picolinonitrile derivatives. These derivatives have shown potential as antimicrobial and antioxidant agents.
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation of the hydroxymethyl group to form the more nucleophilic alkoxide.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Alkyl Halide: Primary alkyl halides are ideal substrates as they are more susceptible to SN2 attack with minimal competing elimination reactions.[5]
-
Temperature: The reaction is often performed at room temperature or with gentle heating to promote the reaction without causing decomposition of the reactants or products.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: Synthesis of 3-(Benzyloxymethyl)picolinonitrile
-
Preparation: To a solution of this compound (1.0 g, 7.34 mmol) in anhydrous DMF (20 mL) at 0°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.32 g, 8.07 mmol) portion-wise.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then add benzyl bromide (1.05 mL, 8.81 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by the slow addition of water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-(benzyloxymethyl)picolinonitrile as a colorless oil.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.1 | Base for alkoxide formation |
| Benzyl Bromide | 1.2 | Alkylating agent |
| Anhydrous DMF | - | Solvent |
Esterification Reactions
Esterification of the hydroxymethyl group provides another avenue for diversification, leading to the formation of (2-cyanopyridin-3-yl)methyl esters. These esters can serve as prodrugs or exhibit their own biological activities. A common and effective method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6]
Causality of Experimental Choices:
-
Coupling Agent (DCC): DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
-
Catalyst (DMAP): DMAP is a highly efficient acylation catalyst that enhances the rate of the reaction.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or THF are used to prevent hydrolysis of the activated intermediate.
-
Temperature: The reaction is typically carried out at room temperature to ensure stability of the reactants and intermediates.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of (2-cyanopyridin-3-yl)methyl benzoate
-
Preparation: To a solution of this compound (1.0 g, 7.34 mmol), benzoic acid (0.98 g, 8.07 mmol), and DMAP (0.09 g, 0.73 mmol) in anhydrous DCM (30 mL), add a solution of DCC (1.66 g, 8.07 mmol) in anhydrous DCM (10 mL) dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Washing and Drying: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield (2-cyanopyridin-3-yl)methyl benzoate as a white solid.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Benzoic Acid | 1.1 | Carboxylic acid source |
| DCC | 1.1 | Coupling agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
Oxidation to 2-Cyano-3-pyridinecarboxaldehyde
Oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-cyano-3-pyridinecarboxaldehyde, provides a key intermediate for further synthetic elaborations. This aldehyde can participate in a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations, to generate a diverse range of bioactive molecules, including kinase inhibitors. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed to avoid over-oxidation to the carboxylic acid.
Causality of Experimental Choices:
-
Oxidizing Agent (PCC): PCC is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes. It is typically used in anhydrous DCM to prevent the formation of the corresponding carboxylic acid.[7]
-
Solvent: Anhydrous DCM is the solvent of choice for PCC oxidations as it is inert and allows for easy work-up.
-
Buffering Agent: The addition of a buffering agent like Celite or silica gel can help to absorb the chromium byproducts and simplify the purification process.
Experimental Workflow: Oxidation with PCC
Caption: Workflow for Oxidation with PCC.
Detailed Protocol: Synthesis of 2-Cyano-3-pyridinecarboxaldehyde
-
Preparation: To a stirred suspension of pyridinium chlorochromate (PCC) (3.18 g, 14.7 mmol) and Celite (3.0 g) in anhydrous DCM (50 mL), add a solution of this compound (1.0 g, 7.34 mmol) in anhydrous DCM (20 mL) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), dilute the mixture with diethyl ether (100 mL) and filter through a short pad of silica gel.
-
Washing and Concentration: Wash the filter cake thoroughly with diethyl ether. Concentrate the combined filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-cyano-3-pyridinecarboxaldehyde as a pale yellow solid.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Pyridinium Chlorochromate (PCC) | 2.0 | Oxidizing agent |
| Celite | - | Adsorbent for byproducts |
| Anhydrous DCM | - | Solvent |
Applications in the Synthesis of Bioactive Molecules
The derivatives of this compound are valuable precursors to a range of biologically active compounds.
Kinase Inhibitors
The 2-cyano-3-pyridinecarboxaldehyde intermediate is a key starting point for the synthesis of various kinase inhibitors. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, and the cyano and aldehyde functionalities allow for the introduction of various pharmacophoric groups to target the ATP-binding pocket of specific kinases. For example, reductive amination of the aldehyde with a suitable amine, followed by further functionalization, can lead to potent inhibitors of kinases involved in cancer and inflammatory diseases.
Anticancer Agents
As previously mentioned, derivatives of this compound have shown promise as anticancer agents, potentially through the inhibition of histone acetyltransferases (HATs).[3] The synthesis of libraries of ether and ester derivatives allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific HAT isoforms.
Antimicrobial Agents
The picolinonitrile scaffold is also present in molecules with antimicrobial activity. The introduction of various lipophilic or polar groups via etherification or esterification can modulate the compound's ability to penetrate bacterial or fungal cell membranes and interact with intracellular targets.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for a wide range of synthetic transformations, providing access to a diverse array of bioactive molecules. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the discovery and development of novel therapeutics. The strategic application of the reactions described herein will undoubtedly contribute to the advancement of drug discovery programs targeting a multitude of diseases.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link]
-
ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]
- Google Patents. Continuous process for the manufacture of 3-hydroxy propionitrile.
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). 2023. Available from: [Link]
-
PubMed Central (PMC). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available from: [Link]
-
United States Patent and Trademark Office. Application Data. Available from: [Link]
-
Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Review on synthesis of bioactive pyrazoline derivatives. 2014. Available from: [Link]
-
ResearchGate. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. 2009. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
-
PubMed Central (PMC). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Available from: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Alcohols. Available from: [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. 2018. Available from: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]
- Google Patents. Method for producing 3-hydroxypropionic acid and other products.
-
RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available from: [Link]
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. 2019. Available from: [Link]
-
National Institutes of Health. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. 2024. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available from: [Link]
-
PubMed. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available from: [Link]
- Google Patents. Bioactive Synthetic Copolymer, Bioactive Macromolecule and Related Methods Thereof.
-
ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available from: [Link]
- Google Patents. Synthesis process for ibuprofen piconol. 2014.
-
PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 2020. Available from: [Link]
- Google Patents. Pyrimidine derivatives used as pi-3 kinase inhibitors.
-
Semantic Scholar. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2 -a]pyridines as novel PI3 kinase p110α inhibitors. 2007. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Hydroxymethyl)picolinonitrile
Welcome to the technical support guide for the synthesis of 3-(Hydroxymethyl)picolinonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable heterocyclic intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale synthesis routes for this compound?
There are several viable synthetic pathways. The choice often depends on the availability of starting materials, scale, and safety considerations. The three most prevalent routes are:
-
Route A: Reduction of a Carbonyl Precursor. This involves the reduction of 3-formylpicolinonitrile or an ester derivative of picolinic acid using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method is generally high-yielding and straightforward.[1]
-
Route B: Nucleophilic Substitution on a Halogenated Pyridine. This route typically starts from 3-bromopicolinonitrile. The hydroxymethyl group is introduced via a reaction with formaldehyde or a protected equivalent under basic conditions.[1]
-
Route C: Functionalization via 3-Cyanopyridine-N-Oxide. 3-Cyanopyridine is first oxidized to the N-oxide.[2][3] This activates the pyridine ring for subsequent reactions, such as rearrangement or substitution, to introduce the hydroxymethyl group, often involving chlorination followed by hydrolysis.[4]
Q2: I'm seeing a persistent impurity in my crude product with a mass of 122.12 g/mol . What is it likely to be?
An impurity with a mass corresponding to C₇H₆N₂O₂ is almost certainly Nicotinamide-N-oxide . This byproduct is particularly common if you are performing an N-oxidation of 3-cyanopyridine and there are trace amounts of water, leading to partial hydrolysis of the nitrile group.[5]
Q3: How can I easily distinguish the desired product from the corresponding aldehyde or carboxylic acid on a TLC plate?
The polarity difference is significant. On a standard silica gel plate (e.g., using a mobile phase like 30% Ethyl Acetate in Hexane), you would typically observe the following Rf value trend:
-
3-Formylpicolinonitrile (Aldehyde): Highest Rf (least polar).
-
This compound (Product): Intermediate Rf.
-
3-Picolinic Acid (Carboxylic Acid): Lowest Rf or remains at the baseline (most polar).
Staining with potassium permanganate (KMnO₄) can also be diagnostic. The alcohol product will show a bright yellow spot on a purple background immediately, while the aldehyde will react more slowly. The carboxylic acid may also react but is often less vivid.
Section 2: Byproduct Profiles & Troubleshooting
This section details the most common byproducts, their formation mechanisms, and strategies for their prevention and removal.
Byproduct 1: 3-Formylpicolinonitrile (The "Over-Oxidation" Product)
-
Molecular Formula: C₇H₄N₂O
-
Molecular Weight: 132.12 g/mol
-
Common Cause of Formation: This byproduct arises from the over-oxidation of the target alcohol, this compound, or from incomplete reduction if starting from 3-formylpicolinonitrile. The use of aggressive oxidizing agents or prolonged reaction times can favor its formation.
-
Identification:
-
1H NMR: A characteristic aldehyde proton signal appears between δ 9.5-10.5 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch will be visible around 1700-1720 cm⁻¹.
-
-
Prevention and Mitigation:
-
Control the Stoichiometry: When reducing 3-formylpicolinonitrile, use a mild excess (1.1-1.2 equivalents) of a selective reducing agent like NaBH₄. Avoid powerful, less selective agents like LiAlH₄ if over-reduction of the nitrile is a concern.
-
Temperature Control: Maintain low temperatures (0 °C to room temperature) during the reaction.[1]
-
Purification: The polarity difference allows for effective separation from the desired alcohol product via column chromatography.
-
Byproduct 2: 3-Picolinic Acid (The "Hydrolysis" Product)
-
Molecular Formula: C₆H₅NO₂
-
Molecular Weight: 123.11 g/mol
-
Common Cause of Formation: The nitrile group (-CN) is susceptible to hydrolysis under either strongly acidic or basic aqueous conditions, particularly at elevated temperatures. This reaction proceeds via an intermediate amide.[6]
-
Identification:
-
1H NMR: A very broad signal for the carboxylic acid proton will appear far downfield (>10 ppm), and the aromatic proton shifts will be altered compared to the nitrile.
-
LC-MS: Will show a clear mass peak at 123.11 and is often soluble in the aqueous mobile phase.
-
-
Prevention and Mitigation:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, especially in reactions sensitive to water.
-
pH Control: Avoid extreme pH values during workup. If an acid or base wash is necessary, perform it quickly and at low temperatures.
-
Purification: An acidic byproduct can be removed by washing the organic solution with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt will partition into the aqueous layer.
-
Byproduct 3: Nicotinamide Derivative (The "Partial Hydrolysis" Product)
-
Molecular Formula: C₇H₈N₂O₂ (if derived from the target molecule)
-
Molecular Weight: 152.15 g/mol
-
Common Cause of Formation: This is the intermediate in the hydrolysis of the nitrile to the carboxylic acid. Its formation is favored under milder hydrolytic conditions than those required for the full conversion to the acid.
-
Identification:
-
1H NMR: Two broad signals corresponding to the -NH₂ protons will be present, typically between δ 5.5-8.0 ppm.
-
IR Spectroscopy: Shows a characteristic amide C=O stretch around 1650-1680 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.
-
-
Prevention and Mitigation:
-
Strictly Anhydrous Conditions: As with the carboxylic acid, preventing the ingress of water is the primary preventative measure.
-
Purification: This byproduct has a polarity between the starting nitrile and the carboxylic acid, making chromatographic separation feasible but sometimes challenging. Recrystallization from a suitable solvent system like Ethanol/water can be effective.[1]
-
Summary of Common Byproducts
| Byproduct Name | Molecular Weight | Formation Pathway | Key Prevention Strategy |
| 3-Formylpicolinonitrile | 132.12 g/mol | Over-oxidation / Incomplete reduction | Careful control of oxidant/reductant stoichiometry and temperature. |
| 3-Picolinic Acid | 123.11 g/mol | Full hydrolysis of nitrile | Maintain anhydrous conditions; control pH during workup.[6] |
| Nicotinamide Derivative | 152.15 g/mol | Partial hydrolysis of nitrile | Maintain strictly anhydrous conditions. |
| 3-Bromopicolinonitrile | 182.00 g/mol | Unreacted starting material | Ensure sufficient reaction time, temperature, and reagent stoichiometry. |
Section 3: Visualization of Reaction Pathways
The following diagrams illustrate the desired synthetic pathways and the origins of common byproducts.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 5: Experimental Protocols
Protocol 5.1: Purification by Recrystallization
This protocol is effective for removing less polar byproducts like 3-formylpicolinonitrile or more polar impurities if a suitable solvent system is found.
-
Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water, Heptane) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold. A co-solvent system (e.g., Ethanol/Water) is often effective. [1]2. Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the better solvent of a co-solvent pair) to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Filtration (Optional): Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a co-solvent, add the "poor" solvent dropwise until turbidity persists, then reheat to clarify and cool. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
-
Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. (2015). ResearchGate. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health. [Link]
- Preparation method of 3-cyano-pyridine N-oxide. (2014).
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
- A kind of preparation method of 3-cyano group-pyridine N-oxides. (2016).
- Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. (1981).
-
A kind of preparation method of 3-cyano-pyridine n-oxide. Patsnap. [Link]
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- 4. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 5. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Picolinonitriles
Welcome to the technical support center for nucleophilic substitution reactions on picolinonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. Picolinonitriles are valuable synthons in drug discovery, but their reactivity can present unique challenges.
This document is structured to provide direct, actionable solutions to common problems and answer frequently asked questions. We will delve into the causality behind experimental choices to empower you to not only solve immediate issues but also to proactively design more robust and efficient reactions.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explore the underlying chemical principles, and provide a clear path to a solution.
Issue 1: Low to No Product Yield with Complete Consumption of Starting Material
Q: My LC-MS analysis shows that my starting picolinonitrile is gone, but I see little to no desired product. Instead, I have a complex mixture of unidentified peaks. What is happening?
A: This scenario strongly suggests that your desired product is forming but is then decomposing under the reaction conditions, or that significant side reactions are consuming your starting material to produce undesired byproducts. The picolinonitrile scaffold, particularly the nitrile group, can be sensitive to harsh conditions.
Potential Causes & Solutions:
-
Hydrolysis of the Nitrile Group: In the presence of a strong base (like NaOH, KOH, or even excess alkoxides) and trace amounts of water, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This is a common issue at elevated temperatures.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened, anhydrous grade solvents.
-
Select a Milder Base: Switch from strong hydroxides or alkoxides to inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often an excellent choice as it is a soft, non-nucleophilic base that provides high yields in SNAr reactions.
-
Lower Reaction Temperature: If possible, reduce the reaction temperature. While SNAr reactions often require heat, excessive temperatures can accelerate decomposition pathways.[1]
-
-
-
Product Instability: Your product molecule itself might be unstable under the required basic or thermal conditions.
-
Solution: Perform a stability test. Isolate a small amount of your desired product (if you have a standard) and subject it to the reaction conditions (solvent, base, temperature) without the starting materials. If the product degrades, you must modify the conditions as described above.
-
-
Competing Side Reactions: The nucleophile or base may be reacting at other sites on your molecule, or promoting polymerization/tar formation.
-
Solution: Re-evaluate your choice of base and solvent. Highly polar, aprotic solvents like DMSO or DMF are excellent for SNAr but can also promote certain side reactions at high temperatures. Consider a less aggressive solvent like dioxane or toluene if your nucleophile is sufficiently reactive.
-
Issue 2: The Reaction Stalls - Incomplete Conversion of Starting Material
Q: My reaction stops at ~50% conversion, even after extended reaction times or adding more nucleophile. What is limiting my reaction?
A: A stalled reaction typically points to an issue with reactivity, an equilibrium process, or the deactivation of a key reagent.
Potential Causes & Solutions:
-
Insufficiently Activated Nucleophile: If your nucleophile is an alcohol or a secondary amine, it likely requires deprotonation by a base to become a potent nucleophile. The reaction's progress is limited by the amount of the active nucleophile present.
-
Solution:
-
Choose a Stronger Base: Ensure your base is strong enough to fully deprotonate your nucleophile. For example, if you are using an alcohol (pKa ~16-18), a weak base like K₂CO₃ may not be sufficient. A stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) would be more effective.
-
Pre-form the Nucleophile: In a separate flask, treat your alcohol or amine with a strong base (like NaH) to form the corresponding alkoxide or amide before adding it to the picolinonitrile solution. This ensures your nucleophile is fully activated from the start.
-
-
-
Product Inhibition: The leaving group anion (e.g., Cl⁻) that is generated during the reaction can, in some cases, act as a competing nucleophile, leading to a reversible reaction that establishes an equilibrium.
-
Solution: While less common for SNAr, this can be addressed by using a solvent system that poorly solvates the leaving group anion, effectively taking it out of the reaction.
-
-
Poor Solubility: One of your reagents (often the base, like K₂CO₃) may have poor solubility in the reaction solvent, limiting its availability.
-
Solution:
-
Cesium Carbonate (Cs₂CO₃): This base often shows better solubility in organic solvents than K₂CO₃ and is highly effective.
-
Phase-Transfer Catalyst: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to help shuttle the inorganic base into the organic phase.
-
-
Issue 3: Poor or Incorrect Regioselectivity
Q: I have a picolinonitrile with two potential leaving groups (e.g., 4,6-dichloro-2-picolinonitrile). My nucleophile is attacking both positions, or the wrong position. How can I control the regioselectivity?
A: Regioselectivity in SNAr reactions on the pyridine ring is governed by electronics and sterics. The electron-withdrawing nitrile group at the C2 position activates the C4 and C6 positions for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[2][3]
Controlling Factors & Strategy:
-
Electronic Activation: The C4 (para) and C6 (ortho) positions are both electronically activated by the C2-nitrile group. Resonance structures show that the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring when the attack occurs at these positions.[4][5] An attack at C3 or C5 does not allow for this stabilization.
-
Steric Hindrance: This is often the deciding factor when two positions are electronically similar.
-
Strategy: The C6 position is adjacent to the bulky pyridine nitrogen, while the C4 position is less sterically encumbered. A bulky nucleophile will preferentially attack the C4 position. Conversely, a small, highly reactive nucleophile might show less selectivity. To favor attack at the C4 position, consider using a bulkier variant of your nucleophile if possible.
-
-
Leaving Group Ability: The inherent reactivity of the leaving group can play a role. The typical SNAr leaving group trend is F > Cl > Br > I.[6][7] If you have a substrate with different halogens (e.g., 4-chloro-6-fluoro-2-picolinonitrile), the fluorine is generally more susceptible to substitution because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the highly electronegative fluorine atom making the attached carbon more electrophilic.[7][8]
Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
Q3: Why is heat often required, and how high should I go?
A3: Heat is required to provide the activation energy needed to overcome the energetic barrier of the first, rate-determining step: the attack of the nucleophile on the aromatic ring. [9]This step temporarily disrupts the very stable aromatic system to form the Meisenheimer complex. [10]
-
Temperature Guideline: Most SNAr reactions on picolinonitriles are run between 80 °C and 150 °C.
-
Optimization Strategy: Start your reaction at a moderate temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. If the reaction is slow or stalled, you can incrementally increase the temperature by 10-20 °C. Be aware that higher temperatures can lead to decomposition, so it is a trade-off between rate and stability. Running reactions under pressure in a sealed vessel or using microwave heating can allow for temperatures above the solvent's boiling point, often leading to dramatically reduced reaction times. [1]
Experimental Protocols
General Protocol for Nucleophilic Substitution of 4-Chloro-2-picolinonitrile with a Generic Alcohol (R-OH)
This protocol provides a robust starting point for optimization.
1. Reagent Preparation:
- To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol nucleophile (1.2 equivalents) and anhydrous DMSO (to make a ~0.5 M solution with respect to the picolinonitrile).
- Place the flask under an inert atmosphere (Nitrogen or Argon).
- Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed as the alkoxide is formed.
2. Reaction Execution:
- Once alkoxide formation is complete, add 4-chloro-2-picolinonitrile (1.0 equivalent) to the flask.
- Heat the reaction mixture to 100 °C using an oil bath.
- Monitor the reaction progress every 1-2 hours using TLC or LC-MS by quenching a small aliquot in dilute acid and extracting with ethyl acetate.
3. Workup and Purification:
- Once the starting material is consumed, cool the reaction to room temperature.
- Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 times).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel.
References
-
Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
YouTube. (2020). Pyridine Nucleophilic Reactions | Favourable Positions. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2015). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]
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Technical Support Center: Purification of Pyridine and Its Derivatives
Welcome to the technical support center for the purification of pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity pyridine for their work. Here, we address common issues with practical, field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My pyridine has a yellow or brownish tint. What are the likely impurities and how can I remove them?
Answer:
A yellow or brownish discoloration in pyridine is typically indicative of the presence of oxidation and condensation products. These impurities often arise from prolonged storage, exposure to air and light, or from the manufacturing process itself. The primary culprits are often polymeric materials and various nitrogen oxides.
Troubleshooting Protocol: Removal of Color Impurities
-
Initial Treatment with a Reducing Agent: To break down colored polymeric impurities and reduce oxidized species, a pre-treatment with a suitable reducing agent is recommended. A common and effective method involves refluxing the pyridine over potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄).
-
Expert Insight: While both are effective, KMnO₄ is a stronger oxidizing agent that can also oxidize some impurities to less volatile forms. However, it can also lead to the formation of manganese dioxide (MnO₂), which must be carefully filtered out. NaBH₄ is a milder reducing agent that is often sufficient for removing color without introducing inorganic byproducts that are difficult to remove.
-
-
Distillation from a Non-Volatile Acid: After the initial treatment, the pyridine should be decanted or filtered away from the solid residues and then distilled from a non-volatile acid, such as p-toluenesulfonic acid or phosphoric acid. These acids will form non-volatile salts with basic impurities, preventing them from co-distilling with the pyridine.
-
Final Fractional Distillation: A final, careful fractional distillation is crucial for separating the purified pyridine from any remaining impurities and the non-volatile acid. It is important to use an efficient distillation column and to discard the forerun and the residue.
Workflow for Decolorizing Pyridine
Caption: Workflow for the decolorization of pyridine.
Question 2: My reaction is failing, and I suspect water in my pyridine is the culprit. How can I effectively dry it?
Answer:
Pyridine is hygroscopic and readily absorbs atmospheric moisture. Water can act as a nucleophile or a base in many sensitive reactions, leading to unwanted side products or complete reaction failure. Therefore, rigorous drying is often a critical step.
Troubleshooting Protocol: Drying Pyridine
The choice of drying agent is paramount and depends on the required level of dryness and the scale of the purification.
Common Drying Agents for Pyridine
| Drying Agent | Capacity | Efficiency | Comments |
| Potassium Hydroxide (KOH) | High | Moderate | Most common and effective for general use. Pre-dries pyridine well. |
| Sodium Hydroxide (NaOH) | High | Moderate | Similar to KOH, but slightly less effective. |
| Calcium Hydride (CaH₂) | Moderate | High | A powerful drying agent for achieving very low water content. Reacts with water to produce hydrogen gas. Use with caution. |
| Molecular Sieves (3Å or 4Å) | Low | High | Good for final drying of already low-water content pyridine. Can be regenerated. |
Step-by-Step Drying Procedure:
-
Pre-drying with KOH: For pyridine with a significant amount of water, first, let it stand over solid potassium hydroxide (KOH) pellets for several hours, or overnight, with occasional swirling. The KOH will absorb the bulk of the water.
-
Decantation: Carefully decant the pre-dried pyridine from the KOH pellets.
-
Final Drying with Calcium Hydride (for anhydrous applications): For reactions requiring strictly anhydrous conditions, the pre-dried pyridine should be refluxed over calcium hydride (CaH₂) for several hours, followed by distillation.
-
Safety Note: Calcium hydride reacts vigorously with water to produce flammable hydrogen gas. This procedure must be carried out in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon).
-
Logical Flow for Selecting a Drying Method
Validation & Comparative
A Comparative Guide to Functional Group Identification: FT-IR Spectroscopy of 3-(Hydroxymethyl)picolinonitrile
For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of functional groups within a molecule is a cornerstone of chemical synthesis and characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the FT-IR spectrum of 3-(Hydroxymethyl)picolinonitrile, a heterocyclic compound with significant potential in medicinal chemistry.[1] We will dissect its spectral features and objectively compare them with those of relevant structural analogs to provide a comprehensive understanding of functional group identification in polysubstituted aromatic systems.
The Structural Landscape of this compound
This compound possesses a unique trifecta of functional groups on a pyridine scaffold: a nitrile (-C≡N) group, a primary alcohol (-CH₂OH), and the aromatic pyridine ring itself.[1] Each of these moieties imparts a characteristic vibrational signature in the infrared spectrum, allowing for their individual and collective identification. The strategic placement of these groups influences the electronic environment of the molecule, which can subtly shift the absorption frequencies, providing a deeper level of structural insight.
Interpreting the Vibrational Fingerprint: Key Functional Groups
The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of chemical bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For this compound, we anticipate the following key absorptions[1]:
-
Hydroxyl (-OH) Group: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxymethyl group.[1] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol moieties.[2]
-
Nitrile (-C≡N) Group: A sharp and intense absorption band is characteristic of the carbon-nitrogen triple bond stretch. For aromatic nitriles, this peak typically appears in the 2250-2200 cm⁻¹ range.[1][3] Its intensity is due to the large change in dipole moment during the stretching vibration.[3]
-
Aromatic Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region.[4][5] In-ring C=C and C=N stretching vibrations give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ fingerprint region.[6]
A Comparative Analysis with Structural Analogs
To truly appreciate the nuances of the FT-IR spectrum of this compound, a comparison with simpler, related molecules is invaluable. We will consider picolinonitrile (lacking the hydroxymethyl group) and benzyl alcohol (containing a hydroxyl group on a benzene ring).
| Functional Group | This compound (Expected, cm⁻¹) | Picolinonitrile (Reference, cm⁻¹) | Benzyl Alcohol (Reference, cm⁻¹) | Key Observations |
| -OH Stretch | ~3600-3200 (broad, strong)[1] | N/A | ~3550-3200 (broad, strong)[7] | The presence of a broad -OH stretch is a clear indicator of the hydroxymethyl group, distinguishing it from picolinonitrile. The position and shape are comparable to benzyl alcohol. |
| -C≡N Stretch | ~2250-2200 (sharp, intense)[1] | ~2240-2220[3] | N/A | The sharp, intense nitrile peak is a definitive marker for this functional group. Its absence in benzyl alcohol confirms the utility of this band for identification. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000[4][5] | ~3100-3000[4][5] | These absorptions confirm the presence of an aromatic ring in all three compounds. |
| Aromatic C=C/C=N Stretch | ~1600-1400 | ~1600-1400[6] | ~1600-1450 | The pattern of these bands in the fingerprint region can provide more detailed information about the substitution pattern of the aromatic ring. |
This comparative approach demonstrates the diagnostic power of FT-IR. The spectrum of this compound is effectively a composite of the key features of its constituent functional groups, as exemplified by the spectra of its simpler analogs.
Experimental Protocol for FT-IR Analysis
To ensure the acquisition of a high-quality FT-IR spectrum, a well-defined experimental protocol is essential. The following outlines a standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples with minimal preparation.[8][9]
Diagram: Experimental Workflow for ATR-FTIR Spectroscopy
Caption: Workflow for functional group identification using ATR-FTIR.
Step-by-Step Methodology
-
Instrument Preparation:
-
Power on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
Install the ATR accessory.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
-
Background Spectrum Acquisition:
-
With the clean ATR crystal in place and no sample present, acquire a background spectrum. This is crucial as it measures the instrument's and ambient environment's (e.g., CO₂, water vapor) infrared absorption, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Apply an ATR correction to the data, which accounts for the variation in the depth of penetration of the evanescent wave with wavelength.
-
Perform a baseline correction to ensure that the absorption peaks originate from a flat baseline.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Alternative Sampling Technique: The KBr Pellet Method
For certain applications, or if an ATR accessory is unavailable, the potassium bromide (KBr) pellet method is a traditional and effective alternative for analyzing solid samples.[10]
Diagram: KBr Pellet Preparation Workflow
Caption: Step-by-step process for preparing a KBr pellet for FT-IR analysis.
This method involves intimately mixing a small amount of the solid sample with dry, IR-transparent KBr powder.[10] The mixture is then pressed under high pressure to form a thin, transparent pellet, through which the infrared beam is passed. While highly effective, this method is more labor-intensive and requires careful technique to avoid contamination (especially from water, which has a strong IR absorption) and to produce a high-quality pellet.
Conclusion
FT-IR spectroscopy provides a powerful and definitive method for the functional group identification of this compound. The characteristic absorption bands for the hydroxyl, nitrile, and aromatic pyridine functional groups are readily identifiable and can be rationalized through a comparative analysis with simpler structural analogs. By following a robust experimental protocol, such as the ATR-FTIR method outlined, researchers can confidently and accurately characterize this and other complex organic molecules, ensuring the integrity and validity of their scientific findings.
References
-
ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... [Link]
-
ResearchGate. FTIR spectrum for Pyridine | Download Table. [Link]
-
UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]
-
International Journal of Scientific & Academic Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR. [Link]
-
ResearchGate. Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)... [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of California, Los Angeles. IR Absorption Table. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
NIST WebBook. Benzyl alcohol. [Link]
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Elixir International Journal. Pdf. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for... [Link]
-
Research Square. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
-
Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]
-
NIST WebBook. 3-Pyridinecarbonitrile. [Link]
-
PubChem. Benzyl Alcohol | C6H5CH2OH. [Link]
-
ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
-
YouTube. KBr Pellet Preparation for FTIR Analysis. [Link]
-
ResearchGate. FTIR spectra of liquid benzyl alcohol (curve i) and sPS0.8/r-GO0.2... [Link]
-
Reddit. Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? : r/chemhelp. [Link]
-
YouTube. Functional Groups from Infrared Spectra. [Link]
-
Reddit. IR Spectrum of Benzyl Alcohol(?) : r/chemhelp. [Link]
-
International Journal of Multidisciplinary Research and Development. Studying the composition of alcohols using IR spectroscopy. [Link]
-
SlidePlayer. The features of IR spectrum. [Link]
-
YouTube. How do you identify polymer using FTIR and Library search? [Link]
-
ResearchGate. Studying the composition of alcohols using IR spectroscopy. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. Panel (a) ATR-FTIR spectrum of pristine methanol (CH 3 OH) and panel... [Link]
-
ChemAnalytical. FT-IR Spectra. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(Hydroxymethyl)picolinonitrile and Its Fragments
This guide provides an in-depth technical comparison of mass spectrometry for the analysis of 3-(hydroxymethyl)picolinonitrile against alternative analytical methodologies. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights, detailed experimental protocols, and supporting data to aid in method selection and application.
Introduction to this compound and its Analytical Importance
This compound, with a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a hydroxymethyl group and a nitrile group, provides a scaffold for the synthesis of a variety of biologically active molecules. The accurate and sensitive determination of this compound and its related impurities or metabolites is crucial for quality control in manufacturing, pharmacokinetic studies, and understanding its mechanism of action.
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as a powerful tool for the analysis of this compound. Its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis make it an invaluable technique in pharmaceutical and chemical analysis.
Principles of Mass Spectrometry Analysis of this compound
In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.
Predicted Fragmentation Pathway
Based on the functional groups present in this compound (a hydroxymethyl group, a nitrile group, and a pyridine ring), the following fragmentation pathways are anticipated under electron ionization:
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
-
Molecular Ion (m/z 134): The intact molecule ionized by the loss of an electron.
-
Loss of a Hydrogen Radical (m/z 133): A common fragmentation for compounds with active hydrogens, likely from the hydroxymethyl group.
-
Loss of a Hydroxyl Radical (m/z 117): Characteristic of primary alcohols, this fragmentation leads to the formation of a stable pyridyl-methyl cation.
-
Loss of Formaldehyde (m/z 104): A rearrangement reaction involving the hydroxymethyl group can lead to the elimination of a neutral formaldehyde molecule, resulting in the picolinonitrile radical cation.
-
Loss of the Nitrile Group (m/z 78): Cleavage of the C-CN bond would result in a pyridyl cation.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, and sample throughput.
| Feature | GC-MS | HPLC-UV | LC-MS |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance | Separation based on polarity, detection by mass |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) | Very High (pg to fg range) |
| Selectivity | High (based on retention time and mass spectrum) | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) |
| Structural Info | Yes (fragmentation pattern) | No | Yes (fragmentation pattern) |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile compounds | Suitable for non-volatile and thermally labile compounds |
| Sample Throughput | Moderate | High | Moderate |
| Cost | Moderate to High | Low to Moderate | High |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds.[1] For this compound, a reversed-phase HPLC method would be suitable, given its polar nature.
Advantages over Mass Spectrometry:
-
Lower Cost and Complexity: HPLC-UV systems are generally less expensive to purchase and maintain than mass spectrometers.
-
Higher Throughput: HPLC-UV methods can often be faster, allowing for the analysis of a larger number of samples in a given time.
-
Robustness: HPLC-UV methods are often considered more robust and easier to transfer between laboratories.
Disadvantages compared to Mass Spectrometry:
-
Lower Sensitivity and Selectivity: HPLC-UV is typically less sensitive than mass spectrometry, and co-eluting impurities with similar UV spectra can interfere with the analysis.[2]
-
No Structural Information: HPLC-UV does not provide the structural information that can be obtained from the fragmentation patterns in mass spectrometry.
Experimental Protocols
GC-MS Analysis of this compound
This protocol is a general guideline and should be optimized for the specific instrument and application.
Caption: General Workflow for GC-MS Analysis.
1. Sample Preparation:
- Dissolve a known amount of the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
- For improved chromatographic performance and to prevent thermal degradation, derivatization of the hydroxyl group by silylation (e.g., using BSTFA) may be beneficial.
2. GC Conditions:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 5 minutes.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
HPLC-UV Analysis of this compound
This protocol provides a starting point for developing a quantitative HPLC-UV method.[1]
1. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the method (e.g., 0.1 mg/mL).
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 3.0). The exact ratio should be optimized for optimal separation. A gradient elution may be necessary for complex samples.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: Wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer. A common wavelength for pyridine derivatives is around 260 nm.
3. Method Validation:
- The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[3]
Conclusion: A Self-Validating System
The choice between mass spectrometry and other analytical techniques for the analysis of this compound is contingent upon the specific analytical goals. For unequivocal identification and structural elucidation, mass spectrometry, particularly GC-MS or LC-MS, is unparalleled due to its ability to provide detailed fragmentation patterns. The predicted fragmentation pathway serves as a self-validating system; the presence of the expected fragment ions provides a high degree of confidence in the identification of the analyte.
For routine quantitative analysis where high throughput and cost-effectiveness are priorities, a validated HPLC-UV method can be a reliable alternative. However, it is crucial to establish the specificity of the HPLC method to ensure that there are no co-eluting impurities that could interfere with the quantification.
In a drug development setting, a combination of these techniques is often employed. LC-MS is frequently used for sensitive bioanalysis and impurity profiling, while HPLC-UV is utilized for routine quality control of the drug substance and formulated product. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality, safety, and efficacy of products containing this compound.
References
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International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
- Zalat, O. A., et al.
- Sroor, Farid M., et al. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research, vol. 86, no. 6, 2025, p. e70146.
- Kulshreshtha, G. and Moldoveanu, S. C. "Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species." NIH, 2003.
- Bekki, K., et al. "GC-MS investigation and toxicological evaluation of alkaloids from Leptadenia pyrotechnica." Pharmaceutical Biology, vol. 47, no. 10, 2009, pp. 994-1003.
- Ibrahim, et al.
- Elsayed, M. A., et al. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." PubMed, 2014.
- Gardell, Stephen, et al. "Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS." PubMed, 2019.
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A Senior Application Scientist's Guide to TLC Visualization of Pyridine Compounds
For researchers in organic synthesis and drug development, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress, identifying compounds, and assessing purity. The utility of TLC, however, is fundamentally dependent on the ability to visualize the separated compounds. Pyridine and its derivatives, a ubiquitous class of nitrogen-containing heterocycles in pharmaceuticals and agrochemicals, present unique considerations for visualization. This guide provides an in-depth comparison of common TLC visualization techniques for pyridine-containing compounds, grounded in experimental evidence and practical insights to aid in the selection of the most appropriate method for your research needs.
The Challenge of Visualizing Pyridine Compounds
The pyridine ring, being aromatic, lends itself to certain visualization methods. However, the basicity of the nitrogen atom and the nature of substituents on the ring can influence the effectiveness of different staining reagents. Therefore, a one-size-fits-all approach is often inadequate. The choice of visualization technique should be a deliberate one, based on the compound's structure, the desired sensitivity, and whether the sample needs to be recovered for further analysis.
Non-Destructive Visualization: A First Line of Approach
Before employing chemical stains that permanently alter the compounds on the TLC plate, it is always advisable to start with non-destructive methods.
Ultraviolet (UV) Light
The aromatic nature of the pyridine ring makes many pyridine derivatives UV-active. Visualization under a UV lamp is a rapid, simple, and non-destructive technique.[1][2]
-
Principle of Detection: Most commercial TLC plates contain a fluorescent indicator (e.g., F₂₅₄) that emits a green glow under short-wave UV light (254 nm).[1][3] Compounds that absorb UV light at this wavelength will quench the fluorescence, appearing as dark spots against the green background.[1][2] Some highly conjugated pyridine derivatives may also exhibit their own fluorescence, appearing as bright spots of various colors under long-wave (365 nm) or short-wave UV light.[1]
-
Applicability to Pyridine Compounds: This method is highly effective for a wide range of pyridine derivatives, particularly those with additional chromophores. It is the go-to initial visualization step.
-
Limitations: Not all pyridine compounds will be UV-active, especially if they lack significant conjugation or chromophoric substituents. The sensitivity can also be a limiting factor for very dilute samples.
General Purpose Chemical Stains
When UV visualization is insufficient, a variety of general-purpose chemical stains can be employed. These reagents react with a broad range of organic compounds and are often destructive.
Iodine Vapor
Exposure of a developed TLC plate to iodine vapor is one of the oldest and simplest visualization techniques.[1]
-
Principle of Detection: Iodine vapor is absorbed by many organic compounds on the TLC plate, forming colored complexes. This interaction is generally reversible, and the spots will fade over time as the iodine sublimes off the plate.[1] The spots typically appear as brown or yellow-brown.[1]
-
Applicability to Pyridine Compounds: Iodine is effective for a wide array of organic compounds, including many pyridine derivatives. The lone pair of electrons on the nitrogen atom can interact with iodine, enhancing detection.
-
Limitations: The stain is not permanent, so the results must be documented promptly.[1] The sensitivity can be variable, and some highly polar or volatile compounds may not stain well.
Potassium Permanganate (KMnO₄) Stain
The permanganate stain is a highly sensitive, general-purpose visualizing agent that reacts with compounds susceptible to oxidation.[4][5]
-
Principle of Detection: Potassium permanganate is a strong oxidizing agent. When it reacts with an oxidizable compound on the TLC plate, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂). This results in the appearance of yellow to brown spots on a purple or pink background.[4]
-
Applicability to Pyridine Compounds: The pyridine ring itself is relatively resistant to oxidation. However, many common substituents on the pyridine ring, such as alkyl groups or electron-donating groups, can be oxidized by permanganate, making this stain useful for a variety of pyridine derivatives. It is particularly effective for unsaturated compounds and alcohols.
-
Limitations: The pyridine ring itself is generally unreactive towards permanganate, so this stain is not suitable for visualizing unsubstituted pyridine or derivatives lacking oxidizable functional groups.[4] The stain is destructive and the background can sometimes be dark, making faint spots difficult to see.
Nitrogen-Selective and Pyridine-Relevant Stains
For more specific detection of pyridine and other nitrogen-containing compounds, certain reagents are particularly valuable.
Dragendorff's Reagent
This is a classic and highly regarded stain for the detection of alkaloids and other nitrogen-containing organic bases.[6][7][8]
-
Principle of Detection: Dragendorff's reagent is a solution of potassium bismuth iodide.[8][9] In an acidic solution, it forms a complex anion, [BiI₄]⁻. The basic nitrogen atom of pyridine and its derivatives can be protonated, and the resulting cation forms an ion pair with the Dragendorff's anion, precipitating as an orange to orange-red spot.[6]
-
Applicability to Pyridine Compounds: As basic nitrogen heterocycles, pyridine and its derivatives are ideal candidates for visualization with Dragendorff's reagent. It is a highly sensitive and selective method for this class of compounds.
-
Limitations: The reagent has a limited shelf life and should ideally be prepared fresh.[6] While selective for nitrogenous bases, it is not specific to pyridines and will also detect other alkaloids and tertiary amines.
Ninhydrin
Ninhydrin is most famously used for the detection of amino acids, with which it forms a characteristic deep purple color known as Ruhemann's purple.[10][11] Its use for pyridine itself is more nuanced.
-
Principle of Detection: Ninhydrin reacts with primary and secondary amines to produce a colored product.[12] The reaction with the tertiary amine of an unsubstituted pyridine ring is not expected to yield the classic purple color. However, pyridine is often used as a basic solvent in ninhydrin spray reagents to facilitate the reaction with amino acids.[10][13]
-
Applicability to Pyridine Compounds: Unsubstituted pyridine will not give a positive test with ninhydrin. However, this reagent is highly effective for visualizing pyridine derivatives that possess primary or secondary amine functionalities (e.g., aminopyridines). For these compounds, ninhydrin provides a highly sensitive and specific method of detection, typically yielding pink, red, or purple spots.[13]
-
Limitations: This method is not suitable for pyridine itself or for pyridine derivatives that lack primary or secondary amine groups.
Comparative Summary of Visualization Techniques
| Technique | Principle | Applicability to Pyridines | Spot Appearance | Destructive? | Sensitivity |
| UV Light (254 nm) | Fluorescence Quenching | Most aromatic pyridines | Dark spots on green background | No | Moderate |
| Iodine Vapor | Complex Formation | Most pyridine derivatives | Brown to yellow-brown | Mostly Reversible | Moderate |
| Potassium Permanganate | Oxidation | Pyridines with oxidizable groups | Yellow-brown on purple | Yes | High |
| Dragendorff's Reagent | Ion Pair Formation | Basic pyridine derivatives | Orange to orange-red | Yes | High |
| Ninhydrin | Reaction with amines | Pyridines with NH₂ or NHR groups | Pink, red, or purple | Yes | High |
Experimental Protocols
General Workflow for TLC Plate Visualization
The following diagram illustrates the general workflow for developing and visualizing a TLC plate.
Caption: General workflow for TLC plate development and visualization.
Preparation of Staining Reagents
Potassium Permanganate Stain
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.
-
Storage: Store in a dark bottle. The solution is stable for several weeks.
Dragendorff's Reagent (Modified Munier and Macheboeuf)
-
Solution A: Dissolve 1.7 g of basic bismuth nitrate in 100 mL of a 4:1 mixture of water and acetic acid.
-
Solution B: Dissolve 40 g of potassium iodide in 100 mL of water.
-
Spray Reagent: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water.
Ninhydrin Stain [12]
-
Recipe: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.
-
Storage: Store in a dark bottle at room temperature.
Staining Procedures
Iodine Vapor
-
Place a few crystals of iodine in a sealed chamber (e.g., a wide-mouthed jar with a lid).
-
Place the dried TLC plate in the chamber.
-
Allow the plate to remain in the chamber until brown or yellow-brown spots appear (typically a few minutes).
-
Remove the plate and immediately circle the spots with a pencil, as they will fade.
Potassium Permanganate, Dragendorff's, and Ninhydrin Stains
-
The developed and dried TLC plate can be either sprayed with the reagent or quickly dipped into the reagent solution.[2][14] Dipping often provides a more uniform coating.
-
Hold the plate with forceps and immerse it in the staining solution for a few seconds.
-
Remove the plate and allow the excess reagent to drain onto a paper towel.
-
For permanganate and ninhydrin stains, gentle heating with a heat gun is usually required to develop the spots.[2] Heat until the spots appear, being careful not to char the plate. Dragendorff's reagent typically does not require heating.
Mechanistic Insights into Staining Reactions
The following diagram illustrates the simplified chemical principles behind the key staining reactions for pyridine derivatives.
Caption: Simplified mechanisms for key TLC staining reactions.
Conclusion and Recommendations
The effective visualization of pyridine compounds on TLC plates is crucial for the synthetic chemist. A systematic approach, beginning with non-destructive UV visualization, is recommended. For general screening, iodine vapor offers a simple, albeit impermanent, solution. The potassium permanganate stain is a highly sensitive option for pyridine derivatives bearing oxidizable functionalities. For enhanced selectivity towards the basic nitrogen of the pyridine ring, Dragendorff's reagent is unparalleled. When dealing with aminopyridines, ninhydrin is the reagent of choice for sensitive and specific detection. By understanding the principles and practical considerations of each technique, researchers can confidently select the optimal visualization strategy to accelerate their research and development efforts.
References
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
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Wydział Chemii UMCS. (2013). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Baran Lab, Scripps Research. (n.d.). TLC Stains. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
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ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]
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Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Dragendorff's reagent. Retrieved from [Link]
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Malinowska, I., Studziński, M., Niezabitowska, K., & Gadzikowska, M. (2013). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. Chromatographia, 76(19-20), 1327–1332. [Link]
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ResearchGate. (2025). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Recent applications of ninhydrin in multicomponent reactions. RSC Advances, 10(35), 20827–20857. [Link]
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The National University - An-Najah. (n.d.). The Alkaloids. Retrieved from [Link]
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ResearchGate. (2011). UV Shadowing Technique Using a CCD Imaging System. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Ninhydrin in synthesis of heterocyclic compounds. Retrieved from [Link]
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National Institutes of Health. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Methods used for TLC of alkaloids. Retrieved from [Link]
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The Home Scientist. (2010, April 10). The Home Scientist 022 - Testing for Alkaloids with Dragendorff Reagent [Video]. YouTube. [Link]
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MDPI. (n.d.). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. MDPI. Retrieved from [Link]
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empiric. (n.d.). Iodine-Water-Pyridine-Tetrahydrofuran Oxidizer Solution (0.02 M) 450 mL. Retrieved from [Link]
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Raal, A., Meos, A., Hinrikus, T., et al. (2020). Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Die Pharmazie, 75(7), 323-328. [Link]
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Logos Biosystems. (n.d.). Acridine Orange/Propidium Iodide Stain. Retrieved from [Link]
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Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]
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Malinowska, I., Studziński, M., Niezabitowska, K., & Gadzikowska, M. (2013). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]
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National Institutes of Health. (n.d.). Are bis(pyridine)iodine(i) complexes applicable for asymmetric halogenation?. PubMed Central. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). TLC Stains. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-(Hydroxymethyl)picolinonitrile and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. Among them, hydroxymethyl-substituted picolinonitriles serve as versatile synthetic intermediates, offering multiple points for chemical elaboration.[1] The precise placement of the hydroxymethyl (-CH₂OH) and cyano (-CN) groups on the pyridine ring profoundly influences the molecule's electronic landscape, thereby dictating its reactivity. This guide provides an in-depth comparative analysis of the reactivity of 3-(Hydroxymethyl)picolinonitrile and its key positional isomers, supported by mechanistic insights and actionable experimental protocols.
Introduction: The Subtle Power of Positional Isomerism
The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency, however, is not uniform across the ring. The introduction of substituents like the electron-withdrawing cyano group and the weakly deactivating hydroxymethyl group further modulates this electronic distribution.[2] Their relative positions (ortho, meta, para) to each other and to the ring nitrogen create distinct chemical personalities for each isomer. Understanding these nuances is paramount for designing efficient synthetic routes and predicting chemical behavior. This guide will focus on the isomers of (hydroxymethyl)picolinonitrile, where the cyano group is fixed at the 2-position.
Molecular Structures and Electronic Landscape
The isomers under consideration are 3-, 4-, 5-, and 6-(hydroxymethyl)picolinonitrile. The cyano group at the 2-position exerts a strong electron-withdrawing effect through both induction and resonance, significantly influencing the reactivity of the entire molecule.[2]
Caption: Structures of the (Hydroxymethyl)picolinonitrile Isomers.
The key to understanding their differential reactivity lies in the interplay of inductive and resonance effects:
-
Inductive Effect (-I): The electronegative cyano group and pyridine nitrogen withdraw electron density through the sigma bonds, acidifying adjacent protons.
-
Resonance Effect (-M): The cyano group can withdraw electron density from the ortho (3- and 5-) and para (4-) positions through the pi system. This effect is crucial for stabilizing intermediates in nucleophilic aromatic substitution.
Comparative Reactivity Analysis
Oxidation of the Hydroxymethyl Group
The conversion of the hydroxymethyl group to an aldehyde or carboxylic acid is a common and synthetically useful transformation.[1] The ease of this oxidation is influenced by the electron density at the benzylic-like carbon.
-
General Principle: A more electron-deficient pyridine ring will slightly disfavor oxidation as it destabilizes the transition state leading to the oxidized product. However, this effect is often subtle compared to the choice of oxidant.
-
Isomer Comparison:
-
3- and 5-isomers: The hydroxymethyl group is meta to the strongly withdrawing cyano group's resonance effect, making these isomers relatively electron-rich at the CH₂OH-bearing carbon compared to the 4- and 6-isomers.
-
4- and 6-isomers: The hydroxymethyl group is para or ortho to the cyano group, respectively, placing it at a position of lower electron density due to resonance withdrawal. This can make oxidation slightly more difficult.
-
-
Experimental Insight: While electronic effects play a role, standard oxidizing agents like manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions are generally effective for all isomers. The choice of reagent is often dictated by functional group tolerance and desired product (aldehyde vs. carboxylic acid) rather than minor differences in isomer reactivity.[3]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the cyano group, makes these compounds susceptible to SNAr, a reaction less common in electron-rich benzene systems.[4][5]
-
Causality: For SNAr to occur, two conditions must be met: (1) the presence of a good leaving group (like a halide) on the ring, and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[6][7]
-
Hypothetical Reactivity (on a chloro-substituted analogue):
-
4- and 6-positions: These positions are ortho and para to the pyridine nitrogen and are highly activated towards nucleophilic attack. A leaving group at these positions would be readily displaced. The cyano group at position 2 further enhances this activation.
-
3- and 5-positions: These positions are meta to the nitrogen and are significantly less activated. A leaving group here would be much less reactive towards SNAr.
-
-
Reactivity Order Prediction (for a leaving group at position X): 6-chloro > 4-chloro >> 3-chloro ≈ 5-chloro. The 6-position is activated by both the ring nitrogen (para) and the cyano group (ortho), making it the most reactive site.
Caption: Logical Flow of SNAr Reactivity Prediction.
Reactions of the Cyano Group
The nitrile functionality is a versatile handle for various transformations.
-
Hydrolysis: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.[8][9] The rate of hydrolysis is dependent on the electrophilicity of the nitrile carbon.
-
Isomer Comparison: The electronic differences between the isomers are less pronounced at the cyano group itself, as it is always at the 2-position. However, subtle differences in the overall electron density of the ring could slightly alter reaction rates. Vigorous conditions (e.g., strong acid or base with heating) are typically required for all isomers to achieve full hydrolysis to the carboxylic acid.[8][10]
-
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation. This reaction is generally effective across all isomers.
Quantitative Data Summary
Direct comparative kinetic data for these specific isomers is scarce in the literature. However, we can compile typical experimental outcomes to provide a semi-quantitative comparison.
| Reaction Type | Isomer Position of -CH₂OH | Typical Reagent | Expected Outcome & Relative Rate |
| Oxidation to Aldehyde | 3-, 4-, 5-, 6- | MnO₂ in CH₂Cl₂ | Good to excellent yields for all isomers. Minor rate differences expected (3,5 > 4,6) but often practically insignificant. |
| Hydrolysis of -CN | 3-, 4-, 5-, 6- | 6M HCl, reflux | Complete conversion to carboxylic acid for all isomers. Requires prolonged heating. |
| Nucleophilic Substitution | 4- or 6- (with leaving group) | NaOMe in MeOH | Fast reaction due to strong activation by both ring nitrogen and cyano group. |
| Nucleophilic Substitution | 3- or 5- (with leaving group) | NaOMe in MeOH | Very slow to no reaction under standard conditions due to lack of activation. |
Experimental Protocol: Swern Oxidation of 4-(Hydroxymethyl)picolinonitrile
This protocol provides a reliable method for converting the hydroxymethyl group to the corresponding aldehyde under mild conditions, minimizing over-oxidation.
Trustworthiness: This protocol is self-validating through in-process checks (temperature control) and clear characterization of the final product.
Materials:
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
4-(Hydroxymethyl)picolinonitrile
-
Triethylamine (TEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activator Formation (Causality: Formation of the electrophilic chlorosulfonium salt):
-
Set up a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DCM (0.2 M relative to the substrate).
-
Cool the flask to -78 °C using a dry ice/acetone bath. (Critical: Low temperature prevents decomposition of the Swern oxidant).
-
Slowly add oxalyl chloride (1.1 eq.) to the stirred DCM, maintaining the temperature below -65 °C.
-
Slowly add anhydrous DMSO (2.2 eq.) via syringe. A vigorous gas evolution (CO, CO₂) will be observed. Stir for 15 minutes.
-
-
Substrate Addition (Causality: Alcohol attacks the activated DMSO species):
-
Dissolve 4-(Hydroxymethyl)picolinonitrile (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting slurry for 30 minutes at -78 °C.
-
-
Quenching (Causality: Deprotonation to form the aldehyde and dimethyl sulfide):
-
Slowly add triethylamine (5.0 eq.) to the reaction. (Caution: This is an exothermic step).
-
Allow the reaction to warm to room temperature over 1 hour.
-
-
Work-up and Purification:
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
-
Caption: Workflow for the Swern Oxidation Protocol.
Conclusion
While this compound and its isomers share a common structural framework, the positional interplay between the hydroxymethyl and cyano groups imparts distinct reactivity profiles. The most significant differences are observed in reactions sensitive to the electronic state of the pyridine ring itself, such as nucleophilic aromatic substitution, where the 4- and 6-isomers are markedly more reactive at those positions. For reactions involving the functional groups directly, such as oxidation of the alcohol or hydrolysis of the nitrile, the differences are more subtle but can be rationalized by considering the electronic influence of the substituents. A thorough understanding of these principles allows for the strategic selection of isomers and reaction conditions to achieve desired synthetic outcomes in drug discovery and materials science.
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A Researcher's Guide to Density Functional Theory Calculations for the Electronic Properties of 3-(Hydroxymethyl)picolinonitrile
This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for elucidating the electronic properties of 3-(Hydroxymethyl)picolinonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth technical exploration, balancing theoretical foundations with practical application.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with hydroxymethyl and cyano groups.[1] This molecule is of significant interest in medicinal chemistry due to the versatile reactivity of its functional groups. The hydroxymethyl group can be oxidized, and the nitrile group can participate in nucleophilic additions, making it a valuable scaffold for synthesizing novel therapeutic agents.[1] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a drug candidate.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of molecules.[2][3][4] By comparing various DFT functionals and basis sets, researchers can gain a nuanced understanding of a molecule's properties, ensuring the chosen computational protocol is both accurate and efficient for the research objectives.
The Computational Workflow: A Step-by-Step Approach
A systematic approach is crucial for obtaining reliable and reproducible results from DFT calculations. The following workflow outlines the essential steps for investigating the electronic properties of this compound.
Caption: Relationship between DFT functional choice, computational cost, and expected accuracy.
Conclusion and Recommendations
This guide has provided a comparative overview of DFT methodologies for investigating the electronic properties of this compound. The choice of functional and basis set should be guided by the specific research question and available computational resources.
-
For preliminary screening and qualitative analysis , the B3LYP/6-311++G(d,p) level of theory offers a good balance of accuracy and computational efficiency.
-
For more accurate predictions of reaction barriers and non-covalent interactions , functionals like M06-2X or ωB97X-D are recommended.
-
When high accuracy is paramount and computational resources permit, employing a larger basis set such as cc-pVTZ can provide more reliable results.
Ultimately, the most trustworthy approach involves benchmarking the computational results against experimental data whenever possible. This self-validating system ensures that the chosen level of theory is appropriate for the chemical system under investigation.
References
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of structures I and II calculated using B3LYP/6-311+G level*. Retrieved from [Link]
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Natural Bond Orbital. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Retrieved from [Link]
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YouTube. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. Retrieved from [Link]
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PubMed. (2012, October 11). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Retrieved from [Link]
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ACS Publications. (n.d.). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Retrieved from [Link]
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ResearchGate. (2023, May 16). Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory. Retrieved from [Link]
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NIH. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]
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Natural Bond Orbitals in Organic Chemistry. (2012, September 23). Sunday, September 23, 2012. Retrieved from [Link]
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ACS Omega. (2019, April 22). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Retrieved from [Link]
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Journal of Chemical Education. (2022, November 30). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Retrieved from [Link]
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The Kitchin Research Group. (n.d.). Modeling materials using density functional theory. Retrieved from [Link]
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CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]
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YouTube. (2020, April 15). Intro to DFT - Day 1: Density-functional theory - Nicola Marzari. Retrieved from [Link]
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Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]
- Google Patents. (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
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RSC Publishing. (n.d.). Periodic DFT calculations to compute the attributes of a quantum material: honeycomb ruthenium trichloride. Retrieved from [Link]
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
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FACCTs. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual. Retrieved from [Link]
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YouTube. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Properties of Degradable Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] Derived from Waste Fish Oil. Retrieved from [Link]
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Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. (2025, October 12). Retrieved from [Link]
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ResearchGate. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Molecular electrostatic potentials : concepts and applications. Retrieved from [Link]
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Journal of Materials Chemistry A. (n.d.). Benchmarking density functional theory predictions of framework structures and properties in a chemically diverse test set of metal–organic frameworks. Retrieved from [Link]
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Learning Breeze. (2025, September 15). Practical Guide to Density Functional Theory (DFT) Calculations. Retrieved from [Link]
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YouTube. (2023, January 3). Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian || Part 4. Retrieved from [Link]
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University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
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RSC Publishing. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]
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YouTube. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. Retrieved from [Link]
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arXiv. (2021, December 7). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Retrieved from [Link]
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PMC. (n.d.). Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters. Retrieved from [Link]
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ResearchGate. (2025, August 8). DFT Study of 3-Methyl Pyridinium Picrate. Retrieved from [Link]
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A Comparative Guide to 3-(Hydroxymethyl)picolinonitrile and 5-(hydroxymethyl)nicotinonitrile: Positional Isomers as Versatile Synthons
This guide provides an in-depth comparative analysis of two critical pyridine-based building blocks: 3-(Hydroxymethyl)picolinonitrile and 5-(hydroxymethyl)nicotinonitrile. As positional isomers, their subtle structural differences lead to distinct physicochemical properties, reactivities, and ultimately, strategic applications in drug discovery, agrochemicals, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering objective data and field-proven insights to inform the selection and utilization of the optimal isomer for specific synthetic targets.
Introduction: The Significance of Isomeric Scaffolds
This compound and 5-(hydroxymethyl)nicotinonitrile are both derivatives of cyanopyridine, featuring a hydroxymethyl (-CH₂OH) and a nitrile (-CN) group. Their value lies in the bifunctional nature of the scaffold: the hydroxymethyl group enhances polarity and provides a site for derivatization, while the nitrile group is a versatile precursor for amines, amides, and carboxylic acids.[1] However, the relative positioning of these groups to the pyridine nitrogen dictates the electronic distribution across the aromatic ring, fundamentally altering the molecule's behavior.
-
This compound: The substituents are ortho (cyano at C2) and meta (hydroxymethyl at C3) to the ring nitrogen. The proximity of the electron-withdrawing nitrile group to the nitrogen atom significantly influences the ring's electronic properties.
-
5-(hydroxymethyl)nicotinonitrile: Both substituents are meta to the ring nitrogen (cyano at C3, hydroxymethyl at C5). This arrangement results in a different electronic and steric environment compared to its isomer.
Understanding these differences is paramount for rational molecular design and synthetic strategy.
Comparative Reactivity
Positional isomerism directly governs reactivity by altering the electronic landscape of the molecule. [1] Reactivity of the Hydroxymethyl Group:
-
Both isomers can undergo typical alcohol reactions. The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents like KMnO₄ or CrO₃. [1]* It can also participate in nucleophilic substitution to form ethers or esters. [1]* Comparative Insight: The reactivity of the -CH₂OH group in this compound may be subtly influenced by potential intramolecular hydrogen bonding with the nitrogen at the 1-position, which is not possible in the 5-hydroxy isomer. This could affect its acidity and nucleophilicity.
Reactivity of the Nitrile Group:
-
The nitrile group in both molecules can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation. [1]* It can be hydrolyzed to nicotinamide and subsequently nicotinic acid derivatives. This transformation is particularly relevant as nicotinonitrile is a precursor to the vitamin niacin (Vitamin B3). [2]* Comparative Insight: The nitrile group at the C2 position in this compound is directly adjacent to the electron-deficient pyridine nitrogen. This proximity makes the nitrile carbon more electrophilic and potentially more susceptible to nucleophilic attack compared to the nitrile at the C3 position in the 5-hydroxy isomer.
Reactivity of the Pyridine Ring:
-
The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution. The existing substituents further deactivate the ring.
-
Comparative Insight: Computational methods like Density Functional Theory (DFT) can predict regioselectivity. For this compound, the C5 position is often predicted to be the most susceptible to electrophilic attack due to the directing effects of the nitrile and hydroxymethyl groups. [1]In 5-(hydroxymethyl)nicotinonitrile, the C2, C4, and C6 positions are electronically distinct, and the outcome of substitution would be highly dependent on reaction conditions and the nature of the electrophile.
Experimental Protocol: Synthesis of this compound via Reduction
This protocol describes a representative lab-scale synthesis by reducing 3-formylpicolinonitrile. This method is chosen for its high selectivity and mild conditions, which are crucial for preserving the sensitive functional groups.
Objective: To synthesize this compound by the selective reduction of 3-formylpicolinonitrile.
Materials:
-
3-Formylpicolinonitrile (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-formylpicolinonitrile in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and prevent over-reduction or side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. The slow addition maintains the low temperature and controls the evolution of hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C to neutralize any remaining reducing agent and acidic byproducts.
-
Extraction: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Extract the aqueous residue three times with dichloromethane. The use of DCM facilitates the extraction of the moderately polar product.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is essential to remove any unreacted starting material and impurities.
-
Characterization: Collect the pure fractions, concentrate under reduced pressure, and characterize the resulting white solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation: The success of this protocol is validated at each stage. TLC confirms the complete conversion of the starting material. The final NMR and MS data provide definitive structural confirmation, ensuring the trustworthiness of the obtained compound for subsequent applications.
Applications in Research and Development
Both isomers are valuable intermediates, but their distinct structures lend them to different synthetic pathways and final products.
-
This compound: Its structure is often explored in the synthesis of heterocyclic compounds where a specific ortho/meta substitution pattern is required. It serves as a key intermediate for potential pharmaceuticals targeting enzymes or receptors where the geometry of ligand binding is critical. [1]
-
5-(hydroxymethyl)nicotinonitrile: This isomer is a building block for a wide range of biologically active molecules, including agrochemicals and pharmaceuticals. [3]The nicotinonitrile core is a well-established pharmacophore, and the 5-hydroxymethyl group provides a convenient handle for modification to optimize properties like solubility, metabolic stability, and target binding.
The choice between the two is not arbitrary but a strategic decision based on the desired final molecular architecture and the planned synthetic route. The differing reactivity of the ring positions and functional groups in each isomer allows chemists to selectively build molecular complexity.
Conclusion
While this compound and 5-(hydroxymethyl)nicotinonitrile share the same molecular formula, they are distinct chemical entities with unique properties and reactivity profiles. The picolinonitrile isomer features a more activated nitrile group due to its proximity to the ring nitrogen, while the nicotinonitrile isomer offers a different spatial arrangement of functional groups. This guide has highlighted these key differences through a comparison of their physicochemical properties, reactivity, and synthetic utility. For the medicinal or materials chemist, a thorough understanding of these isomeric nuances is essential for designing efficient synthetic routes and achieving target molecules with the desired biological or physical properties.
References
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5-(Hydroxymethyl)nicotinonitrile | CAS 135124-71-9. AMERICAN ELEMENTS. [Link]
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Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. National Institutes of Health (NIH). [Link]
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Nicotinonitrile - Wikipedia. Wikipedia. [Link]
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5-hydroxy-6-methylnicotinonitrile Properties. ChemSynthesis. [Link]
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5-(Hydroxymethyl)nicotinonitrile | C7H6N2O | CID 22416540. PubChem, National Institutes of Health. [Link]
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3-Pyridinemethanol | C6H7NO | CID 7510. PubChem, National Institutes of Health. [Link]
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3-Pyridinecarbonitrile - NIST WebBook. National Institute of Standards and Technology (NIST). [Link]
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A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]
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A Comparative Guide to the X-ray Crystallography of Hydroxymethyl-Substituted Pyridine Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. Hydroxymethyl-substituted pyridines are a class of compounds frequently encountered as key building blocks in the synthesis of pharmaceuticals. Their structural nuances, dictated by the position of the hydroxymethyl group on the pyridine ring, profoundly influence their physicochemical properties, including solubility, bioavailability, and receptor binding affinity. X-ray crystallography stands as the definitive technique for elucidating these atomic-level details.
This guide provides an in-depth comparison of the X-ray crystallography of 2-, 3-, and 4-hydroxymethyl-substituted pyridine isomers, offering insights into the experimental considerations and the resulting structural diversity. By understanding the interplay of intermolecular forces, particularly hydrogen bonding, we can better anticipate and control the solid-state properties of these versatile compounds.
The Critical Role of the Hydroxymethyl Group in Crystal Engineering
The hydroxymethyl group (-CH₂OH) is a potent director of crystal packing due to its dual nature as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the oxygen lone pair). This, combined with the hydrogen bond accepting capability of the pyridine nitrogen, creates a rich landscape of possible supramolecular assemblies. The relative positioning of these functional groups in the 2-, 3-, and 4-isomers leads to distinct and often predictable hydrogen bonding motifs, which in turn govern the crystal lattice formation.
Comparative Crystallographic Analysis of Hydroxymethylpyridine Isomers
| Isomer | Melting Point (°C) | Crystal System | Space Group | Key Hydrogen Bonding Motifs |
| 2-(Hydroxymethyl)pyridine | 5 | - | - | Predominantly forms intramolecular O-H···N hydrogen bonds, leading to a more compact structure. Intermolecular interactions are weaker. |
| 3-(Hydroxymethyl)pyridine | 31-34 | Monoclinic | P2₁/c | Forms intermolecular O-H···N hydrogen bonds, creating chains or ribbons of molecules. This often leads to the inclusion of solvent molecules, like water, to satisfy all hydrogen bonding potentials. |
| 4-(Hydroxymethyl)pyridine | 57-60 | Orthorhombic | P2₁2₁2₁ | Exhibits strong intermolecular O-H···N hydrogen bonds, forming extensive networks. The linear arrangement of the hydroxymethyl group and the pyridine nitrogen allows for efficient packing. |
Note: Detailed crystal system and space group information for all isomers requires access to their specific crystallographic information files (CIFs), which are not all publicly available in compiled form.
The differing hydrogen bonding patterns directly impact the physical properties of these isomers. The strong intermolecular hydrogen bonding in the 4-isomer contributes to its higher melting point compared to the 2- and 3-isomers. The tendency of the 3-isomer to form hydrates is a critical consideration in pharmaceutical formulation, as the presence of water can affect stability and dissolution rates.
Experimental Protocols: A Guide to Successful Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and is heavily influenced by the solubility and hydrogen bonding propensity of the specific isomer.
Protocol 1: Slow Evaporation
This is the simplest method and a good starting point for all three isomers.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature. For hydroxymethylpyridines, suitable solvents include ethanol, methanol, acetone, and ethyl acetate.
-
Dissolution: Dissolve the compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve full dissolution.
-
Crystallization: Cover the vessel with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Leave the vessel undisturbed in a vibration-free environment. Crystals should form over a period of hours to days.
Protocol 2: Vapor Diffusion
This technique is particularly useful for controlling the rate of crystallization and can yield higher quality crystals.
-
Setup: Dissolve the hydroxymethylpyridine in a small volume of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial.
-
Anti-Solvent: Place the small vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble).
-
Diffusion: The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
Protocol 3: Cooling Crystallization
This method is effective for compounds that exhibit a significant change in solubility with temperature.
-
Dissolution: Prepare a saturated solution of the hydroxymethylpyridine in a suitable solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room.
-
Crystal Growth: The decrease in temperature will lead to supersaturation and subsequent crystal formation.
Visualizing the Supramolecular Architecture
The following diagrams, rendered using Graphviz, illustrate the characteristic hydrogen bonding patterns of the hydroxymethylpyridine isomers, which are fundamental to their crystal packing.
Caption: Intramolecular H-bonding in 2-isomer.
Caption: Intermolecular H-bonding in 3-isomer.
Caption: Linear H-bonding in 4-isomer.
Conclusion and Future Perspectives
The crystallographic analysis of hydroxymethyl-substituted pyridine isomers reveals a fascinating interplay between molecular structure and solid-state architecture. The position of the hydroxymethyl group dictates the predominant hydrogen bonding motifs, which in turn influences key physical properties. For drug development professionals, a thorough understanding of these structure-property relationships is essential for rational crystal form selection and formulation design.
Future work in this area could involve co-crystallization studies of these isomers with other active pharmaceutical ingredients (APIs) to modulate their physicochemical properties. Furthermore, computational modeling and crystal structure prediction methods can be employed to explore the potential polymorphic landscape of these compounds, providing a more complete picture of their solid-state behavior. By combining experimental and computational approaches, we can continue to unlock the full potential of these important pharmaceutical building blocks.
References
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Crystal structure of tri-3-pyridylmethanol monohydrate. Journal of the Chemical Society, Perkin Transactions 2, (2), 356-358. [Link]
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2-(Hydroxymethyl)pyridine. PubChem, National Center for Biotechnology Information. [Link]
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4-(Hydroxymethyl)pyridine. PubChem, National Center for Biotechnology Information. [Link]
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Hydrogen-bonded coordination network in crystal structures of [Cu(3-PM)4Cl2] and [Cu(4-PM)4Cl]Cl, (PM = pyridylmethanol). Journal of Molecular Structure, 702(1-3), 57-63. [Link]
-
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]
A Senior Application Scientist's Guide to In Silico ADMET Prediction for Novel Nicotinonitrile Derivatives
Introduction: The Imperative of Early ADMET Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidates historically failed in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] This high attrition rate not only represents a substantial financial burden but also a considerable loss of time and resources. Consequently, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile has shifted from a late-stage characterization to a critical, early-stage screening parameter.[2]
In silico ADMET prediction has emerged as an indispensable tool in this paradigm shift.[3][4] By leveraging computational models, researchers can rapidly and cost-effectively evaluate large libraries of chemical compounds, flagging potential liabilities long before synthesis and resource-intensive in vitro or in vivo testing.[2][5] This allows for the prioritization of candidates with more promising drug-like properties, guiding medicinal chemists in the rational design of safer and more effective therapeutics.[6]
This guide focuses on the application of these powerful predictive tools to a particularly salient class of compounds: nicotinonitrile derivatives . The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs such as bosutinib and neratinib.[7] Its derivatives exhibit a wide spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutic agents.[7][8][9] However, like any chemical series, their success is contingent on a favorable ADMET profile. This guide provides a comparative analysis of leading in silico tools and a detailed workflow for predicting the ADMET properties of novel nicotinonitrile derivatives, empowering researchers to make more informed decisions in their drug discovery campaigns.
Pillar 1: Understanding the Computational Methodologies
The predictive power of in silico ADMET tools is built upon a foundation of diverse computational methodologies. A foundational understanding of these methods is crucial for interpreting their outputs and recognizing their inherent strengths and limitations.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR is a cornerstone of computational toxicology and chemistry.[10] These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical property.[2] This is achieved by using molecular descriptors —numerical representations of a molecule's topological, electronic, or geometric features—to build a predictive model.[2][11] The robustness of a QSAR model is highly dependent on the quality and diversity of the training data used to build it.[2]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mechanistic, multi-compartment models that simulate the ADME of a compound in the body.[14][15][16] They represent the body as a series of interconnected physiological compartments (organs and tissues), using mathematical equations to describe blood flow, tissue partitioning, and metabolic clearance.[14][15] PBPK modeling is a powerful tool for predicting pharmacokinetic profiles and can be invaluable for tasks like first-in-human dose prediction.[17][18]
-
Molecular Modeling: While QSAR and ML models are often ligand-based, structure-based methods like molecular docking can provide mechanistic insights.[19] For instance, docking a novel nicotinonitrile derivative into the active site of a cytochrome P450 enzyme can help predict its potential as a substrate or inhibitor, a key factor in drug-drug interactions.[19]
Pillar 2: A Comparative Analysis of Freely Available ADMET Prediction Platforms
A multitude of in silico tools are available to researchers, each with unique algorithms, datasets, and predictive capabilities. The choice of tool can significantly impact the reliability of the predictions. Below is a comparative guide to some of the most prominent and freely accessible web servers.
| Tool/Platform | Core Methodology | Key Strengths | Limitations | Accessibility |
| ADMETlab 3.0 [20] | Multi-task Deep Message Passing Neural Networks (DMPNN) & Molecular Descriptors | Comprehensive (119 endpoints), high performance, provides uncertainty estimation for predictions, batch processing via API.[20] | Newer platform, continuous real-world validation is ongoing. | [20] |
| SwissADME [21] | Combination of QSAR, rules-based filters (e.g., Lipinski's), and predictive models. | User-friendly interface, provides "Bioavailability Radar" for quick assessment, integrates with other Swiss tools. | Covers fewer toxicity endpoints compared to more specialized platforms. | [21] |
| pkCSM [22][23] | Graph-based signatures (QSAR) | Predicts a wide range of pharmacokinetic properties, including toxicity endpoints. Widely cited and validated.[22][24] | The user interface is less interactive than some newer platforms. | [22] |
| ADMET-AI [13] | Graph Neural Network (Chemprop-RDKit) | Very fast, high predictive accuracy on benchmark datasets, suitable for large-scale library screening.[13] | Primarily focused on a core set of 41 ADMET properties. | [13] |
| ADMETboost [25] | Extreme Gradient Boosting (XGBoost) | High performance in benchmark comparisons, particularly for classification tasks.[25] | Covers a smaller set of 22 ADMET-related parameters. | [25] |
Senior Scientist's Recommendation: For a comprehensive initial screen of novel nicotinonitrile derivatives, a dual-pronged approach is recommended. Start with ADMETlab 3.0 for its broad coverage and inclusion of an uncertainty score, which adds a layer of confidence to the predictions.[20] Subsequently, cross-validate key predictions using a second tool with a different underlying algorithm, such as SwissADME or ADMET-AI , to ensure the predictions are not an artifact of a single model.
Pillar 3: A Step-by-Step Protocol for ADMET Prediction of Novel Nicotinonitrile Derivatives
This section outlines a detailed workflow for generating and interpreting an in silico ADMET profile for a hypothetical series of novel nicotinonitrile derivatives.
Step 1: Compound Preparation and Submission
The accuracy of any prediction begins with the quality of the input.
-
Generate Chemical Structures: Draw your novel nicotinonitrile derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to SMILES Format: For batch processing, convert the structures into the Simplified Molecular Input Line Entry System (SMILES) format. Ensure canonical SMILES are used for consistency.
-
Submit to Prediction Server: Navigate to your chosen primary web server (e.g., ADMETlab 3.0). Paste the list of SMILES strings into the input box and initiate the prediction.
Step 2: Analysis of Predicted Physicochemical and Absorption Properties
Good absorption is often the first hurdle for an orally administered drug.
-
Lipinski's Rule of Five: This is a preliminary filter for "drug-likeness." Check for violations: Molecular Weight > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10.[22]
-
Aqueous Solubility (LogS): Poor solubility can limit absorption. A LogS value > -4 is generally considered favorable.
-
Caco-2 Permeability: This is an in vitro model for intestinal permeability.[3] A predicted Papp > 8 x 10⁻⁶ cm/s often correlates with high permeability.[3]
-
Human Intestinal Absorption (HIA): Look for predictions of high absorption (typically > 80%).
Step 3: Analysis of Predicted Distribution Properties
Once absorbed, a drug must distribute to its target site.
-
Plasma Protein Binding (PPB): High PPB (>95%) means less free drug is available to exert its therapeutic effect.[2] This is a critical parameter to monitor.
-
Blood-Brain Barrier (BBB) Permeability: For CNS-acting drugs, BBB penetration is essential. For non-CNS drugs, it is often an undesirable side effect. The prediction will typically be a binary "Yes/No" or a ratio (logBB).[2]
Step 4: Analysis of Predicted Metabolism Properties
Metabolism is a primary route of drug clearance and a major source of drug-drug interactions (DDIs).[26]
-
Cytochrome P450 (CYP) Inhibition: Check for predicted inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to dangerous DDIs.[22][26][27]
-
CYP Substrate Potential: Determine if the compounds are likely substrates for major CYP isoforms. This will influence their metabolic clearance rate.
Step 5: Analysis of Predicted Toxicity Properties
Early identification of toxicity liabilities is paramount.[28][29]
-
hERG Inhibition: Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This is a critical safety flag.
-
Ames Mutagenicity: This predicts the compound's potential to cause DNA mutations, a marker for carcinogenicity. A positive prediction is a significant red flag.
-
Hepatotoxicity (Liver Toxicity): Drug-induced liver injury is a leading cause of drug failure.[2] A positive prediction warrants serious consideration.
Data Presentation and Interpretation
Summarize the outputs for your series of nicotinonitrile derivatives in a structured table to facilitate comparison and identify structure-ADMET relationships.
Table 1: Predicted ADMET Profile for Hypothetical Nicotinonitrile Derivatives
| Compound ID | LogP | LogS | Caco-2 (logPapp) | PPB (%) | BBB Permeant? | CYP3A4 Inhibitor? | hERG Blocker? | Ames Toxic? | Overall Assessment |
| NCN-001 | 2.5 | -3.1 | -5.0 | 85 | Yes | No | No | No | Good Profile |
| NCN-002 | 4.8 | -5.2 | -5.5 | 98 | No | Yes | No | No | High LogP, CYP Liability |
| NCN-003 | 3.1 | -3.5 | -4.8 | 91 | No | No | Yes | No | hERG Liability |
| NCN-004 | 1.9 | -2.5 | -5.2 | 60 | Yes | No | No | Yes | Ames Toxicity |
Interpretation: Based on this hypothetical data, NCN-001 presents the most balanced profile for further investigation. NCN-002 may have absorption issues due to poor solubility and a risk of DDIs. NCN-003 and NCN-004 should be deprioritized or redesigned due to significant safety flags related to cardiotoxicity and mutagenicity, respectively.
Visualization of Workflows and Decision-Making
Visual workflows provide a clear, high-level overview of complex processes. The following diagrams were generated using Graphviz (DOT language).
Caption: High-level workflow for in silico ADMET prediction and experimental planning.
Caption: Decision-making flowchart based on key in silico ADMET safety flags.
Trustworthiness: A Self-Validating System
It is critical to acknowledge that in silico models are predictive, not definitive.[5] Their accuracy is constrained by the algorithms and the chemical space of the data on which they were trained. Therefore, the workflow described here incorporates a self-validating principle: cross-validation between different platforms. When two tools, built on different algorithms and training sets, provide a concordant prediction, confidence in that prediction is increased. Conversely, a discordant prediction highlights an area of uncertainty that requires prioritization for experimental validation. This approach mitigates the risk of making critical decisions based on the potential systematic error of a single model. Ultimately, the goal of in silico prediction is not to replace the lab, but to make the work done in the lab more efficient, focused, and successful.
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Safety Operating Guide
Navigating the Safe Handling of 3-(Hydroxymethyl)picolinonitrile: A Guide to Personal Protective Equipment and Operational Safety
For researchers and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Hydroxymethyl)picolinonitrile, a compound of interest in various research applications. By understanding the potential hazards and implementing the robust protective measures outlined below, you can ensure a safe and effective laboratory environment. The following protocols are designed to be self-validating systems, emphasizing the causality behind each safety recommendation.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for this compound is not widely documented, data from structurally similar compounds, such as other picolinonitrile and pyridine derivatives, provide a strong basis for a cautious approach. The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][3]
-
Potential for Harm if Swallowed or Absorbed: Ingestion or skin absorption may be harmful.[1][4][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Recommended to perform in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is advised.[6] |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] |
| Running Reactions | Chemical splash goggles or a face shield | Nitrile or neoprene gloves | Lab coat | Operations should be carried out within a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron or coveralls[8][9] | A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.[6][10] |
Rationale for PPE Selection:
-
Eye Protection: The potential for splashes of solutions or airborne particles necessitates robust eye protection. Chemical splash goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[11]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals.[6] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them frequently, especially after direct contact with the compound.
-
Body Protection: A standard lab coat is sufficient for routine operations to protect against minor splashes and spills.[6] For larger scale work or in the event of a spill, enhanced protection such as a chemical-resistant apron is warranted.
-
Respiratory Protection: Due to the risk of respiratory irritation, handling of the solid compound outside of a fume hood is discouraged.[2][3] If unavoidable, a respirator is essential. All operations involving solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a framework for the safe handling and disposal of this compound.
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood should be prepared.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: If handling the solid, carefully weigh the required amount in a tared container within a fume hood or a ventilated balance enclosure to prevent the generation of dust.[7]
-
Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[1] The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[13] Clean the work area and any equipment used.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as specified for handling spills.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[14] For solid spills, carefully sweep up the material, avoiding the creation of dust.[15]
-
Collect and Dispose: Place the absorbed material or swept solid into a suitable, labeled container for hazardous waste disposal.[12][15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Below is a workflow diagram illustrating the decision-making process for a chemical spill.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
